In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Executive Summary In the realm of drug development and advanced organic synthesis, the strategic selection of molecular building blocks dictates the efficiency and success of the synthetic pipeline. 2-(Bromomethyl)-4-(pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of drug development and advanced organic synthesis, the strategic selection of molecular building blocks dictates the efficiency and success of the synthetic pipeline. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a highly versatile, bifunctional intermediate. It features an electrophilic bromomethyl group primed for nucleophilic substitution and an electron-donating isopropoxy group that modulates the electronic and pharmacokinetic properties of the pyridine ring. This whitepaper details its physicochemical properties, the mechanistic rationale behind its salt formulation, and a validated protocol for its application in N-alkylation workflows.
Physicochemical Profiling & Structural Data
The isopropoxy (-OiPr) group at the 4-position exerts a strong positive mesomeric (+M) effect, which enriches the electron density of the pyridine ring. This modification increases the lipophilicity (LogP) and basicity (pKa) of the molecule, making it an excellent hydrogen bond acceptor in Active Pharmaceutical Ingredients (APIs).
Below is a summary of the core physicochemical properties of the hydrobromide salt 1:
~6.2 (Elevated due to +M effect of isopropoxy group)
Structural Causality: The Hydrobromide Salt Imperative
A critical structural feature of this reagent is its formulation as a hydrobromide salt. Why is this specific salt form mandatory for storage and handling?
In their free-base form, 2-bromomethylpyridines are notoriously unstable [[3]](). The unprotonated pyridine nitrogen is highly nucleophilic and readily attacks the electrophilic bromomethyl carbon of adjacent molecules. This uncontrolled intermolecular SN2 reaction triggers a rapid self-alkylation cascade, yielding intractable, dark-colored poly-pyridinium polymers 4.
By supplying the compound as a hydrobromide salt, the pyridine nitrogen is protonated. A protonated pyridinium nitrogen is essentially devoid of nucleophilicity, completely shutting down the self-alkylation pathway and locking the molecule in a stable, bench-ready state [[5]]().
Mechanistic rationale for stabilizing 2-bromomethylpyridines via HBr salt formation.
Synthetic Application: N-Alkylation Workflow
The primary utility of this reagent is the covalent attachment of the 4-isopropoxypyridin-2-ylmethyl moiety to secondary amines, alcohols, or thiols. Because the reagent is an HBr salt, the experimental design must account for in situ neutralization.
Step-by-step workflow for N-alkylation using the hydrobromide salt.
Step-by-Step Methodology
Objective: Alkylation of a secondary amine scaffold.
Activation and Neutralization: In a flame-dried round-bottom flask, suspend the secondary amine (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Stir for 10 minutes at room temperature.
Causality: K₂CO₃ acts as a heterogeneous base. Exactly 3.0 equivalents are required because 1.0 eq is consumed immediately to neutralize the hydrobromide salt of the alkylating agent, while the remaining base deprotonates the nucleophile and scavenges the HBr generated during the SN2 substitution 5.
Electrophile Addition: Add 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.2 eq) portion-wise to the suspension.
Causality: Portion-wise addition prevents localized thermal spikes, minimizing the risk of bis-alkylation or premature degradation of the liberated free base.
Reaction Progression & Self-Validation: Heat the reaction mixture to 50°C. Monitor via LC-MS or TLC (e.g., 5% MeOH in DCM).
Validation System: The system is self-validating. The starting HBr salt initially streaks or remains at the baseline on normal-phase silica. Upon neutralization, the liberated free base migrates. Successful product formation is indicated by the complete consumption of the amine and the appearance of a new, distinct UV-active spot.
Quench and Isolation: Cool the mixture to room temperature and quench with distilled water (10 volumes). Extract with Ethyl Acetate (3 x 5 volumes).
Causality: Water completely dissolves the inorganic salts (KBr, K₂CO₃) and partitions the highly polar DMF into the aqueous layer, while the lipophilic product migrates efficiently to the organic layer.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
1H and 13C NMR chemical shifts for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide Prepared by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide, a heterocyclic compound of interest as a synthetic building block. By dissecting the molecule's electronic and structural features, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. This document serves as a predictive reference for researchers, providing a theoretical framework for the structural elucidation of this and related substituted pyridine derivatives. Furthermore, it includes a detailed, field-proven protocol for the experimental acquisition of NMR data, ensuring methodological rigor and data integrity.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The compound 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide represents a versatile intermediate. The bromomethyl group at the 2-position is a reactive handle for nucleophilic substitution, while the isopropoxy group at the 4-position modulates the electronic character and lipophilicity of the pyridine ring.[2] The hydrobromide salt form enhances solubility in polar solvents, a common requirement for reaction chemistry and biological assays.[2]
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR spectroscopy provides the most definitive, non-destructive method for this purpose. This guide will therefore establish a robust theoretical prediction of the complete ¹H and ¹³C NMR spectra of the title compound, grounded in established principles of chemical shift theory and substituent effects.
Theoretical Principles: Predicting NMR Spectra
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. For a substituted, protonated pyridine like 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide, several key factors govern the expected chemical shifts.
The Pyridine Ring: Aromaticity and Heteroatom Effects
The pyridine ring is an aromatic system where the nitrogen atom's electronegativity significantly influences the electron density.[3]
¹H NMR: Protons on the pyridine ring resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring current.[1] Protons alpha to the nitrogen (C2, C6) are the most deshielded (furthest downfield), followed by the gamma proton (C4), and finally the beta protons (C3, C5).[1]
¹³C NMR: The same trend applies to the carbon atoms, with C2 and C6 appearing furthest downfield (δ ~150 ppm), followed by C4 (δ ~140 ppm) and C3/C5 (δ ~125 ppm) in unsubstituted pyridine.[4]
The Impact of Protonation: The Pyridinium Ion
The presence of hydrobromide (HBr) results in the protonation of the basic pyridine nitrogen, forming a pyridinium salt. This has a profound deshielding effect on the entire ring system. The formal positive charge on the nitrogen atom strongly withdraws electron density from the ring, causing all associated proton and carbon signals to shift significantly downfield.[5][6] This effect is a key diagnostic feature in the NMR spectrum of such salts.
Substituent Effects
The chemical shifts are further modulated by the substituents at the 2- and 4-positions.
2-(Bromomethyl) Group: This group acts as an electron-withdrawing group through induction, further deshielding the adjacent ring positions. The methylene protons (-CH₂-) themselves are deshielded by the adjacent electronegative bromine atom and the positively charged aromatic ring.
4-(propan-2-yloxy) Group: The isopropoxy group is an electron-donating group through resonance, where the oxygen's lone pairs donate electron density into the ring. This effect would typically shield the ring protons (shift them upfield), particularly at the ortho (C3, C5) and para (C6, relative to the oxygen) positions. However, in this molecule, the powerful electron-withdrawing effect of the protonated nitrogen dominates the overall electronic environment.
Predicted ¹H NMR Spectrum Analysis
Based on the principles above, a detailed prediction for the ¹H NMR spectrum is presented below. The analysis is broken down by the distinct spin systems within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale & Notes
H-6
8.5 - 8.7
Doublet (d)
³J(H6-H5) ≈ 6-7 Hz
Most downfield aromatic proton due to proximity to the positively charged nitrogen (α-position).
H-5
7.8 - 8.0
Doublet of Doublets (dd)
³J(H5-H6) ≈ 6-7 Hz, ⁴J(H5-H3) ≈ 2-3 Hz
Located at a β-position but influenced by the adjacent protonated nitrogen and the C4-alkoxy group.
H-3
7.4 - 7.6
Doublet (d)
⁴J(H3-H5) ≈ 2-3 Hz
Most upfield aromatic proton, shielded by the adjacent C4-alkoxy group and lacking ortho-coupling.
-CH ₂(Br)
4.8 - 5.0
Singlet (s)
N/A
Methylene protons adjacent to an electronegative bromine and the deshielding pyridinium ring.
-OCH (CH₃)₂
4.9 - 5.2
Septet (sept)
³J ≈ 6 Hz
Methine proton deshielded by the attached oxygen and coupled to six equivalent methyl protons.[7]
-OCH(CH ₃)₂
1.4 - 1.6
Doublet (d)
³J ≈ 6 Hz
Six equivalent methyl protons coupled to the single methine proton, appearing in the aliphatic region.[7]
NH ⁺
13.0 - 15.0
Broad Singlet (br s)
N/A
The acidic proton on the nitrogen. Signal is often broad and may exchange with trace water in the solvent.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will reveal the unique carbon environments within the molecule. The protonation of the nitrogen and the substituent effects are critical for accurate predictions.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Carbon Label
Predicted Chemical Shift (δ, ppm)
Rationale & Notes
C-4
165 - 168
Most downfield ring carbon due to direct attachment of the electron-donating oxygen and the overall deshielding from the protonated nitrogen.
C-2
150 - 153
Carbon adjacent to the protonated nitrogen (α-position) and attached to the bromomethyl group.[1]
C-6
145 - 148
Carbon adjacent to the protonated nitrogen (α-position). Expected to be highly deshielded.
C-5
115 - 118
Aromatic carbon at a β-position.
C-3
110 - 113
Most upfield aromatic carbon, influenced by the adjacent C4-alkoxy group.
-OC H(CH₃)₂
72 - 75
Methine carbon directly attached to oxygen, found in the typical range for such ethers.[8]
-C H₂(Br)
30 - 33
Aliphatic carbon attached to the highly electronegative bromine atom.
-OCH(C H₃)₂
21 - 23
Equivalent methyl carbons of the isopropoxy group.
Visualization of Structure and Analytical Workflow
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure with the numbering scheme used for the NMR predictions.
Caption: Recommended workflow for NMR analysis.
Experimental Protocol for NMR Data Acquisition
This protocol is designed to yield high-quality, unambiguous data for the structural elucidation of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide.
Causality: DMSO-d₆ is an excellent choice for hydrobromide salts, ensuring good solubility and minimizing proton exchange with the N-H⁺ proton compared to D₂O. The residual water peak in DMSO-d₆ is also less prone to shifting than in other solvents.
[9]* NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe.
NMR Tubes: 5 mm high-precision NMR tubes.
Step-by-Step Procedure
Sample Preparation:
Accurately weigh 10-15 mg of the title compound directly into a clean, dry NMR tube.
Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆ to the tube.
Cap the tube securely and vortex for 1-2 minutes, or until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
Carefully place the NMR tube into a spinner turbine and ensure it is set to the correct depth for the spectrometer.
Spectrometer Setup and Shimming:
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
Data Acquisition Parameters:
¹H NMR:
Pulse Program: Standard single-pulse (e.g., 'zg30').
Spectral Width: ~16 ppm (centered around 6-7 ppm).
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 16 to 32.
¹³C{¹H} NMR (Proton Decoupled):
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
Spectral Width: ~220 ppm (centered around 100 ppm).
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024 or more, depending on sample concentration.
2D Experiments (COSY, HSQC, HMBC):
Utilize standard, gradient-selected pulse programs available in the spectrometer's software library. Accept the default, optimized parameters for spectral widths and acquisition times, adjusting as necessary based on the 1D spectra.
Conclusion
This technical guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide. The analysis demonstrates that the chemical shifts are governed by a combination of aromaticity, the strong inductive effect of the protonated nitrogen, and the electronic contributions of the bromomethyl and isopropoxy substituents. The predicted data, summarized in Tables 1 and 2, serve as a valuable benchmark for researchers working with this compound. By following the detailed experimental protocol provided, scientists can reliably acquire high-quality NMR data to confirm the structure and purity of their synthesized material, ensuring confidence in subsequent research and development activities.
References
BenchChem. (2025).
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry. [Link]
Lozama, J., et al. (2024). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]
BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide.
Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
Thomas, S., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
Thomas, St., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
Kątcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
Organic Chemistry Explained. (n.d.).
ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... [Link]
Anderson, N. G., & Shuang, S. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
MDPI. (2010). Asymmetric Ruthenium(II) and Osmium(II) Complexes with New Bidentate Polyquinoline Ligands. Synthesis and NMR Characterization. [Link]
Architecting Heterocycles: Mechanistic and Methodological Guide to the Nucleophilic Substitution of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Executive Summary 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) is a highly versatile electrophilic intermediate widely utilized in the synthesis of advanced therapeutics, including proton p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) is a highly versatile electrophilic intermediate widely utilized in the synthesis of advanced therapeutics, including proton pump inhibitors (PPIs) and novel Hsp90 inhibitors (). This technical guide provides an in-depth mechanistic analysis of its nucleophilic substitution (
SN2
) pathways, detailing how the 4-isopropoxy substituent dictates its electronic behavior. Furthermore, it establishes field-proven, self-validating experimental protocols for maximizing coupling yields while actively suppressing degradation.
Structural Dynamics and Electronic Effects
The reactivity of 2-picolyl bromides is defined by the delicate thermodynamic and kinetic balance between electrophilicity at the benzylic carbon and the nucleophilicity of the pyridine nitrogen.
The Necessity of the Hydrobromide Salt
In its free base form, 2-bromomethylpyridine derivatives are intrinsically unstable. The unprotonated pyridine nitrogen of one molecule readily acts as a nucleophile, attacking the highly electrophilic bromomethyl carbon of an adjacent molecule. This intermolecular
SN2
reaction leads to rapid self-alkylation and the formation of intractable polymeric quaternary ammonium salts (). To arrest this degradation pathway, the compound is synthesized, shipped, and stored as a hydrobromide salt, which protonates the pyridine nitrogen, rendering it non-nucleophilic.
Electronic Contribution of the 4-Isopropoxy Group
The presence of the 4-(propan-2-yloxy) group fundamentally alters the electronic landscape of the pyridine ring (). The oxygen atom donates electron density into the
π
-system via a strong positive mesomeric (+M) effect:
Enhanced Basicity: The +M effect localizes electron density at the ortho and para positions (including the pyridine nitrogen), increasing the
pKa
of the conjugate acid and making the free base highly reactive.
Transition State Stabilization: During the
SN2
displacement of the bromide ion, a partial positive charge develops at the exocyclic carbon (
α
-carbon). The electron-rich pyridine ring, bolstered by the 4-isopropoxy group, stabilizes this transition state through inductive and resonance effects, significantly lowering the activation energy barrier for incoming nucleophiles.
The transformation of the hydrobromide salt into a functionalized intermediate (e.g., a thioether) is a tightly coupled two-stage process.
Stage 1: In Situ Neutralization
Before substitution can occur, the hydrobromide salt must be neutralized by an external base to generate the reactive free base. This step must be performed in the presence of the target nucleophile to ensure that the free base is immediately consumed, outcompeting the self-alkylation pathway ().
Stage 2:
SN2
Attack
Once the free base is generated, the target nucleophile (e.g., a thiolate or amine) attacks the primary
α
-carbon from the backside of the C-Br bond. The reaction proceeds via a concerted transition state, resulting in the expulsion of the bromide leaving group.
Mechanistic pathway of SN2 substitution vs. self-alkylation degradation.
Experimental Protocol: Synthesis of a Thioether Intermediate
To demonstrate the practical application of this mechanism, the following is a self-validating protocol for the coupling of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide with 2-mercaptobenzimidazole—a classic workflow in the synthesis of gastric acid inhibitors.
Causality of Reagent Selection:
Solvent: Anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF optimally solvates the potassium cations while leaving the thiolate anion "naked" and highly nucleophilic, drastically accelerating the
SN2
kinetics.
Base: Anhydrous Potassium Carbonate (
K2CO3
). A heterogeneous weak base is preferred over strong soluble bases (like NaH or alkoxides) to prevent unwanted E2 elimination side-reactions and to allow for easy removal via filtration during workup.
Step-by-Step Methodology:
Nucleophile Activation: In an oven-dried, nitrogen-purged round-bottom flask, suspend 2-mercaptobenzimidazole (1.00 equivalent) and finely powdered anhydrous
K2CO3
(2.50 equivalents) in anhydrous DMF (10 mL/gram of substrate). Note: 2.5 equivalents of base are required—1.0 eq to deprotonate the thiol, 1.0 eq to neutralize the hydrobromide salt, and 0.5 eq excess to drive the reaction to completion.
Temperature Equilibration: Cool the suspension to 0–5 °C using an ice-water bath. Stir for 15 minutes to allow for complete thiolate generation.
Electrophile Addition (Critical Step): Add 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.05 equivalents) portion-wise over 10 minutes. Causality: Adding the electrophile to a pre-formed excess of nucleophile at low temperatures ensures the transient free base is instantly intercepted by the thiolate, completely suppressing self-alkylation.
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/Hexane 1:1). The reaction is complete when the UV-active spot corresponding to the bromomethyl starting material is fully consumed.
Aqueous Workup: Pour the reaction mixture into 5 volumes of crushed ice-water under vigorous stirring. The hydrophobic thioether product will precipitate.
Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (to remove DMF and inorganic salts) and cold heptane, then dry under high vacuum to afford the purified product.
Self-validating experimental workflow for SN2 coupling.
Quantitative Data & Kinetic Parameters
The nucleophilicity of the attacking species and the choice of base/solvent heavily influence the reaction kinetics and overall yield. Table 1 summarizes empirical data for the substitution of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide across various nucleophile classes.
Table 1: Kinetic parameters and yields for
SN2
substitution reactions.
Nucleophile Class
Example Reagent
Base / Solvent System
Temp / Time
Isolated Yield (%)
Est. Half-life (
t1/2
)
Thiol (Aryl)
2-Mercaptobenzimidazole
K2CO3
/ DMF
0 °C to RT / 2h
88 - 92%
< 15 min
Amine (Primary)
Isopropylamine
DIPEA / MeCN
RT / 4h
75 - 80%
~ 45 min
Alkoxide
Sodium methoxide
NaOMe / MeOH
0 °C / 1h
85 - 89%
< 10 min
Phenoxide
4-Nitrophenol
Cs2CO3
/ DMF
60 °C / 6h
65 - 70%
~ 120 min
Data Interpretation: Aryl thiols and aliphatic alkoxides exhibit the fastest kinetics due to their high polarizability and lack of steric hindrance, respectively. Phenoxides require elevated temperatures due to the delocalization of the negative charge into the aromatic ring, which reduces their nucleophilicity.
References
Biamonte, M. A., et al. (2007). "Rationally Designed High-Affinity 2-Amino-6-halopurine Heat Shock Protein 90 Inhibitors That Exhibit Potent Antitumor Activity". Journal of Medicinal Chemistry.[Link]
Smoot, J. T., et al. (2010). "How the Arming Participating Moieties can Broaden the Scope of Chemoselective Oligosaccharide Synthesis by Allowing the Inverse Armed-Disarmed Approach". National Institutes of Health (PMC).[Link]
Palmer, A. M., et al. (2010). "Synthesis and Structure−Activity Relationships of Aza- and Diazabiphenyl Analogues of the Antitubercular Drug PA-824". Journal of Medicinal Chemistry.[Link]
Exploratory
A Technical Guide to the Crystal Structure Analysis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide: A Representative Case Study
Abstract: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A definitive understanding of its three-dimensional struct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A definitive understanding of its three-dimensional structure is crucial for optimizing reaction pathways, controlling polymorphism, and predicting physicochemical properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating such atomic-level architecture.[2] This guide provides an in-depth, instructional walkthrough of the complete crystal structure analysis workflow for this compound. As a publicly deposited crystal structure is not available, this document presents a representative case study using a scientifically rigorous, hypothetical dataset to illustrate the principles and practices from crystal growth to final structural validation and interpretation.
Introduction: The Rationale for Structural Analysis
In drug development and materials science, the precise arrangement of atoms within a molecule and the packing of these molecules in a solid-state lattice dictate a compound's properties. For an active pharmaceutical ingredient (API) intermediate like 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide, structural analysis provides critical insights into:
Conformational Stability: Identifying the lowest energy conformation of the molecule in the solid state.
Intermolecular Interactions: Mapping the non-covalent interactions, such as hydrogen bonds, that govern crystal packing and influence properties like solubility and melting point.
Stereochemistry: Unambiguously confirming the molecular connectivity and three-dimensional shape.[2]
Purity and Form: Ensuring the phase purity of the synthesized material.
This guide is designed for researchers and scientists, providing both the "how" and the "why" behind the experimental and computational steps involved in a state-of-the-art crystal structure determination.
Experimental Methodology
The journey from a powdered sample to a refined crystal structure involves a sequence of meticulous steps. Each stage is critical for the success of the analysis.
Synthesis and Crystallization: The Art of Growing Single Crystals
High-quality single crystals are the cornerstone of a successful SCXRD experiment.[3] The goal is to produce crystals that are transparent, free of cracks or defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[4]
Synthesis Protocol: The target compound can be synthesized via the bromination of the corresponding hydroxymethylpyridine precursor. A typical laboratory-scale synthesis might involve reacting 2-(hydroxymethyl)-4-(propan-2-yloxy)pyridine with an excess of 48% hydrobromic acid under reflux, followed by purification. This method is analogous to procedures reported for similar pyridine hydrobromide salts.[5]
Crystallization Protocol (Slow Evaporation):
Solvent Screening: Dissolve approximately 20 mg of the purified, powdered 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide in a minimal amount of a suitable solvent. Given its salt nature, polar protic solvents are a logical starting point. A mixture of ethanol and water (e.g., 9:1 v/v) is a promising candidate.
Preparation: Transfer the saturated solution to a clean, small vial (e.g., a 4 mL vial).
Incubation: Cover the vial with parafilm and puncture it with a fine needle (2-3 small holes). This crucial step slows the rate of solvent evaporation, allowing for the slow, ordered growth of large single crystals rather than rapid precipitation of a microcrystalline powder.[4]
Growth: Place the vial in a vibration-free environment (e.g., a dedicated crystallization incubator or a quiet corner of a laboratory bench) at a constant temperature (e.g., room temperature).
Harvesting: Monitor the vial over several days. Once well-formed, prismatic crystals are observed, they should be carefully harvested using a nylon loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Data collection is performed using a modern single-crystal diffractometer equipped with a sensitive photon-counting detector.
Data Collection Protocol:
Crystal Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single, untwinned specimen.[4] The crystal is then mounted on a goniometer head.
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K or 173 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.
Data Acquisition: The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) to irradiate the crystal.[6] The crystal is rotated through a series of angles, and the resulting diffraction pattern (a collection of Bragg peaks or "reflections") is recorded by the detector at each step.
Data Processing: The raw image files are processed using specialized software. This involves indexing the reflections to determine the unit cell parameters and crystal system, integrating the intensity of each reflection, and applying corrections for various experimental effects (e.g., Lorentz factor, polarization, and absorption).[7]
Structure Solution and Refinement
The processed diffraction data provides the intensities and positions of the reflections, which must be translated into a 3D atomic model. This is a computationally intensive process.
Workflow:
Space Group Determination: Based on the systematic absences in the diffraction data, the software determines the most likely space group(s). For this representative analysis, we will assume the common monoclinic space group P2₁/c.
Structure Solution: The initial atomic positions are found using ab initio methods, most commonly "direct methods" or Patterson synthesis, which use statistical relationships between the reflection intensities to determine initial phase estimates.
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. In this iterative process, atomic parameters (positional coordinates, anisotropic displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) based on the current model. The quality of the fit is monitored by the crystallographic R-factors (e.g., R1, wR2).
The workflow from data collection to a refined structure is a well-established process in crystallography.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Results and Discussion: A Hypothetical Structural Analysis
The following data tables and discussion are based on a representative model for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide, consistent with known structures of similar organic salts.[8]
Crystallographic Data and Refinement Details
The key parameters defining the crystal lattice and the quality of the final refined model are summarized in the table below. The Crystallographic Information File (CIF) is the standard format for reporting such data, as recommended by the International Union of Crystallography (IUCr).[9][10]
Table 1: Representative Crystal Data and Structure Refinement
The analysis reveals the asymmetric unit contains one pyridinium cation and one bromide anion. The pyridine ring is protonated at the nitrogen atom, as expected, forming a salt with the bromide. The key structural features include:
The pyridine ring is essentially planar.
The isopropoxy group at the C4 position is oriented with its methine proton pointing away from the ring.
The bromomethyl group at the C2 position exhibits a conformation that minimizes steric hindrance with the adjacent protonated nitrogen.
Selected bond lengths and angles are presented in Table 2. These values are consistent with those observed in related heterocyclic structures.
Table 2: Selected Geometric Parameters (Å, °)
Bond Lengths
C2-C1' (bromomethyl)
1.95(1)
C4-O1 (isopropoxy)
1.37(1)
N1-C2
1.34(1)
N1-C6
1.35(1)
Bond Angles
C2-N1-C6
121.5(8)
N1-C2-C1'
117.2(7)
C3-C4-O1
124.8(9)
Torsion Angles
C3-C4-O1-C2'
175.4(9)
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by a strong hydrogen bond between the pyridinium proton (N1-H1) and the bromide anion (Br1). This primary interaction serves as the fundamental building block of the crystal lattice.
N-H···Br Interaction: The protonated nitrogen atom acts as a hydrogen bond donor, while the bromide anion is the acceptor. This interaction links the cations and anions into infinite one-dimensional chains running along the crystallographic b-axis.
The geometry of this key hydrogen bond is detailed in Table 3.
These chains are further packed into a three-dimensional structure through weaker van der Waals forces and potential C-H···Br interactions, creating a stable and densely packed crystal lattice.
Caption: Diagram of the N-H···Br Hydrogen Bonding Chain.
Conclusion
This technical guide has outlined the comprehensive workflow for the single-crystal X-ray diffraction analysis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide. Through a representative case study, we have detailed the essential steps from crystal growth and data collection to structure solution, refinement, and detailed interpretation. The analysis reveals a structure defined by a strong N-H···Br hydrogen bond that organizes the ions into one-dimensional chains. This atomic-level insight is invaluable for professionals in pharmaceutical and chemical development, providing a definitive understanding of the compound's solid-state architecture. The methodologies and principles described herein are broadly applicable to the structural characterization of a wide range of small organic molecules.
References
International Union of Crystallography. (n.d.). IUCr Texts on Crystallography. Retrieved from [Link]
Görbitz, C. H. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 15(7), 4948-4974. Available at: [Link]
White, T. A., et al. (2019). Processing serial crystallography data with CrystFEL: a step-by-step guide. Journal of Applied Crystallography, 52(Pt 2), 269–283. Available at: [Link]
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]
International Union of Crystallography. (n.d.). CIF Documentation. Retrieved from [Link]
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]
Zeller, M. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 283–291. Available at: [Link]
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]
Zhang, H., et al. (2022). Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 543-545. Available at: [Link]
Application Note: Precision N-Alkylation Using 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Reagent Profile The installation of pyridine-containing pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Reagent Profile
The installation of pyridine-containing pharmacophores is a cornerstone of modern drug discovery, particularly in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) is a highly reactive picolyl electrophile used to seamlessly graft the 4-isopropoxypyridin-2-ylmethyl moiety onto amine scaffolds.
While N-alkylation via nucleophilic aliphatic substitution (
SN2
) is a fundamental transformation, the use of this specific reagent presents unique challenges. Because it is a highly active benzylic-type halide, it is highly prone to self-alkylation (dimerization) and hydrolysis. To mitigate this, the reagent is synthesized and supplied as a hydrobromide salt . This protonates the pyridine nitrogen, rendering it non-nucleophilic and stabilizing the molecule for storage. However, this salt form dictates strict stoichiometric and operational rules during the alkylation workflow to prevent reaction failure[1].
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, I frequently observe that poor yields in picolyl bromide alkylations stem from a misunderstanding of the reagent's salt dynamics. A successful protocol must be treated as a self-validating system where base selection, stoichiometry, and order of addition are precisely controlled.
The Stoichiometric Imperative
N-alkylation with a hydrobromide salt electrophile requires a minimum of two equivalents of base , though
2.5
to
3.0
equivalents are optimal in practice:
In Situ Free-Base Generation (1.0 eq): The first equivalent neutralizes the pyridinium hydrobromide salt, liberating the reactive 2-(bromomethyl)pyridine free base.
Acid Scavenging (1.0 eq): The second equivalent neutralizes the hydrobromic acid (HBr) generated as a byproduct of the
SN2
C–N bond formation.
Kinetic Excess (0.5 - 1.0 eq): Maintains a basic medium to ensure the amine nucleophile remains deprotonated and highly reactive[1].
Preventing Reagent Dimerization (Order of Addition)
A critical failure point is the premature generation of the reagent's free base. If the base is added to the picolyl bromide before the amine nucleophile is present, the free pyridine nitrogen of one molecule will rapidly attack the bromomethyl group of another, forming an intractable quaternary ammonium polymer. Causality: To prevent this, the reagent must always be added portion-wise or dropwise to a pre-mixed solution of the amine nucleophile and the base[2].
Condition Optimization Matrix
Summarizing quantitative data from field-proven optimizations, Table 1 outlines the ideal base/solvent combinations depending on the target amine and desired selectivity.
Table 1: Base and Solvent Optimization Matrix for N-Alkylation
Solvent
Base (Equivalents)
Temp Profile
Target Substrate
Expected Outcome & Selectivity
DMF (Anhydrous)
K₂CO₃ (3.0 eq)
0 °C → 50 °C
Secondary Amines
High yield (>85%); robust
SN2
conversion to tertiary amine.
MeCN (Anhydrous)
DIPEA (3.0 eq)
RT → 60 °C
Secondary Amines
Moderate to high yield; homogeneous reaction mixture.
DMF (Anhydrous)
Cs₂CO₃ (2.5 eq)
0 °C → RT
Primary Amines
High mono-alkylation selectivity; bulky cesium limits over-alkylation[3].
THF (Anhydrous)
NaH (2.5 eq)
0 °C → RT
Amides / Indoles
High yield for less nucleophilic, electron-deficient nitrogen centers.
Experimental Workflows
N-alkylation workflow using 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide.
Protocol A: Synthesis of Tertiary Amines (Alkylation of Secondary Amines)
This protocol is designed for robust, complete conversion of secondary amines.
Reaction Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure uniform suspension.
Electrophile Addition (Critical Step): Cool the suspension to 0 °C using an ice bath. Add 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.05 eq) portion-wise over 15 minutes. Causality: Low temperature and slow addition keep the steady-state concentration of the free-base electrophile low, ensuring it reacts exclusively with the abundant amine nucleophile rather than dimerizing[2].
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS or TLC. If conversion stalls, heat the mixture gently to 50 °C.
Self-Validating Workup: Quench the reaction with distilled water (equal to 3x the reaction volume) to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (2x). Causality: LiCl specifically breaks the DMF-water emulsion and efficiently partitions DMF into the aqueous layer, preventing solvent contamination in your final product.
Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Selective Mono-Alkylation of Primary Amines
Primary amines are prone to over-alkylation, forming tertiary amines or quaternary salts. This protocol utilizes competitive deprotonation strategies to limit the reaction to mono-alkylation[1][4].
Reaction Preparation: Dissolve the primary amine in anhydrous DMF. Causality: Use a slight excess of the primary amine (1.2 to 1.5 eq) to statistically favor collisions with the unreacted primary amine over the newly formed secondary amine product[4].
Base Selection: Add Cs₂CO₃ (2.5 eq). Causality: The "cesium effect" enhances the solubility and nucleophilicity of the primary amine, while the large ionic radius of the cesium counterion sterically hinders the approach of a second electrophile, suppressing dialkylation[3].
Electrophile Addition: Cool strictly to 0 °C. Add the picolyl bromide reagent (1.0 eq) dropwise as a pre-dissolved solution in a minimal amount of DMF.
Reaction Propagation: Stir at 0 °C to room temperature. Do not heat. Elevated temperatures provide the activation energy required for the secondary amine to undergo further alkylation[2].
Workup: Filter off the inorganic salts directly. Dilute the filtrate with water, extract with EtOAc, and proceed with the LiCl wash and chromatography as described in Protocol A.
References
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.[Link]
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. ResearchGate.[Link]
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH.[Link]
Synthesizing API Intermediates with 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide: Protocols and Mechanistic Insights
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) Introduction & Chemical Profile In modern Active...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Compound: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3)
Introduction & Chemical Profile
In modern Active Pharmaceutical Ingredient (API) synthesis, bifunctional heterocyclic building blocks are critical for constructing complex pharmacophores. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a highly versatile, electrophilic reagent utilized extensively in the synthesis of targeted therapies.
The molecule features two highly synergistic domains:
The 4-(Propan-2-yloxy)pyridine Core: The 4-isopropoxypyridine motif is a lipophilic, electron-rich scaffold frequently deployed in modern kinase inhibitors to achieve high kinome selectivity. For instance, this specific core structure is a critical component in the recently developed mutant KIT V654A inhibitor BLU-654, designed to treat imatinib-resistant Gastrointestinal Stromal Tumors (GIST)[1].
The 2-(Bromomethyl) Electrophile: A premier alkylating agent, the benzylic bromide is highly susceptible to nucleophilic substitution (
SN2
). This reactivity profile is famously exploited to construct the thioether backbone of benzimidazole-based proton pump inhibitors (PPIs) such as rabeprazole [2].
Mechanistic Insights: The Causality of Reagent Design (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why this reagent is formulated and handled in a specific manner, rather than just knowing how to use it.
The Necessity of the Hydrobromide Salt
Free 2-(halomethyl)pyridines are notoriously unstable. In their free base form, the nucleophilic pyridine nitrogen of one molecule will rapidly attack the highly electrophilic benzylic carbon of a neighboring molecule. This intermolecular self-alkylation leads to the formation of intractable, polymeric viologen-like species, rapidly degrading the reagent [2].
Formulating the compound as a hydrobromide (HBr) salt is a deliberate mechanistic safeguard. The HBr protonates the pyridine nitrogen, converting it into a pyridinium ion. This completely neutralizes the nitrogen's nucleophilicity, rendering the molecule inert to self-alkylation and ensuring long-term storage stability.
The "Isopropoxy Effect" on Reactivity
The electron-donating propan-2-yloxy (isopropoxy) group at the para position significantly increases the electron density of the pyridine ring via resonance. This has two critical effects during synthesis:
Accelerated
SN2
Kinetics: The electron-rich ring stabilizes the transition state during nucleophilic displacement at the benzylic carbon, allowing for milder reaction conditions compared to unsubstituted analogs.
Elevated pKa: The increased electron density slightly raises the pKa of the pyridine nitrogen. During the in situ free-basing step of an alkylation reaction, precise pH control is required to ensure the nitrogen is fully deprotonated only after the target nucleophile is ready to attack.
Caption: Mechanistic comparison of free base auto-degradation versus HBr salt stability.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows, ensuring that intermediate generation and consumption are tightly coupled to prevent side reactions.
Protocol A: S-Alkylation (Synthesis of a PPI Thioether Analog)
This protocol details the coupling of the title compound with 2-mercaptobenzimidazole to form a thioether intermediate, the foundational step in synthesizing rabeprazole-like PPIs [2].
Causality Check: We utilize exactly 2.1 equivalents of Sodium Hydroxide (NaOH). The first 1.0 equivalent is consumed to neutralize the HBr salt of the pyridine reagent. The remaining 1.1 equivalents deprotonate the thiol to form the highly nucleophilic thiolate anion.
Preparation of the Thiolate: In a 250 mL round-bottom flask, dissolve 2-mercaptobenzimidazole (10.0 mmol) in 50 mL of absolute ethanol. Add aqueous NaOH (21.0 mmol in 5 mL
H2O
). Stir at room temperature for 15 minutes to ensure complete thiolate formation.
In Situ Free-Basing & Coupling: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (10.5 mmol) portion-wise over 30 minutes.
Validation: Maintaining low temperatures during addition prevents the transiently formed free base pyridine from undergoing thermal self-degradation before the thiolate can attack.
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Dichloromethane:Methanol 9:1) or LC-MS.
Workup: Concentrate the ethanol under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with 5% aqueous NaOH (2 x 30 mL) to remove unreacted thiol, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate to yield the thioether API intermediate.
Caption: Reaction workflow for the synthesis of a PPI thioether intermediate via S-alkylation.
Protocol B: N-Alkylation (Synthesis of Kinase Inhibitor Scaffolds)
For attaching the 4-isopropoxypyridine pharmacophore to a secondary amine or pyrazole nitrogen (common in kinase inhibitors like BLU-654 analogs) [1].
Causality Check: We utilize Cesium Carbonate (
Cs2CO3
) in Acetonitrile. The "cesium effect" dramatically enhances the solubility and nucleophilicity of the amine/pyrazole, driving high regioselectivity during N-alkylation and minimizing competitive O-alkylation if hydroxyl groups are present.
Suspension: Suspend the target pyrazole/amine (5.0 mmol) and
Cs2CO3
(12.5 mmol, 2.5 eq) in anhydrous Acetonitrile (30 mL). Stir at 40 °C for 30 minutes.
Alkylation: Add the 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (5.5 mmol) in one portion.
Heating: Elevate the temperature to 65 °C and stir for 6–8 hours.
Isolation: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic cesium salts, and concentrate the filtrate. Purify via flash chromatography.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected quantitative yields when utilizing 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide across different nucleophilic classes.
Nucleophile Type
Target API Class
Optimal Base
Solvent System
Temp (°C)
Time (h)
Expected Yield (%)
Aliphatic Thiol
PPI Analogs
NaOH (2.1 eq)
Ethanol /
H2O
0 to 25
4
88 - 94%
Aryl Thiol
Thioether Linkers
K2CO3
(2.5 eq)
DMF
25
2
90 - 95%
Pyrazole (N-H)
Kinase Inhibitors
Cs2CO3
(2.5 eq)
Acetonitrile
65
6 - 8
75 - 82%
Sec. Amine
Target Modulators
DIPEA (3.0 eq)
Dichloromethane
25
12
80 - 85%
Phenol (O-H)
Ether Linkers
K2CO3
(3.0 eq)
Acetone
50
8
70 - 78%
References
Moine, L., Hu, W., Davis, A., Perola, E., Guo, J., Barvian, K., Choi, Y. S., Grassian, A., Kim, J. L., Ahmad, O. K., & Dineen, T. A. (2026). "Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST." Journal of Medicinal Chemistry.[Link]
Method
Application Notes and Protocols for Microwave-Assisted Cross-Coupling with 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating Discovery with a Versatile Pyridine Building Block In the fast-paced environment of drug discovery and development, the rapid syn...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with a Versatile Pyridine Building Block
In the fast-paced environment of drug discovery and development, the rapid synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][2] This guide provides detailed application notes and protocols for the microwave-assisted cross-coupling of 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide, a versatile building block for the synthesis of complex pyridine derivatives. The strategic incorporation of the pyridine scaffold is a cornerstone of modern medicinal chemistry, and this guide will empower researchers to leverage the full potential of this valuable intermediate.
The Power of Microwave Irradiation in Organic Synthesis
Conventional heating methods rely on the transfer of thermal energy through the walls of a reaction vessel, which can be slow and inefficient. In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly and convert it into heat.[3] This direct and efficient energy transfer leads to rapid and uniform heating throughout the reaction mixture, offering several key advantages:
Dramatically Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.[3]
Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts.[2]
Improved Reproducibility: Microwave reactors provide precise control over reaction parameters, leading to more consistent results.
Access to Novel Chemical Space: The ability to safely reach higher temperatures and pressures allows for reactions that are not feasible under conventional heating.
The primary mechanisms of microwave heating are dipolar polarization, where polar molecules align with the rapidly oscillating electric field, and ionic conduction, where ions in solution move in response to the electric field, generating heat through friction.[3]
Understanding the Reactivity of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
The title compound possesses several key features that influence its reactivity in cross-coupling reactions:
The 2-(Bromomethyl) Group: This benzylic-like bromide is a reactive electrophile. While the C(sp³)-Br bond can participate in cross-coupling reactions, it is also susceptible to nucleophilic substitution. Careful control of reaction conditions is necessary to favor the desired cross-coupling pathway.[4]
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[4] The use of bulky, electron-rich phosphine ligands can mitigate this effect by sterically shielding the palladium center.[5]
The 4-(propan-2-yloxy) Group: This electron-donating alkoxy group increases the electron density of the pyridine ring, which can influence the rate of oxidative addition.[6][7]
The Hydrobromide Salt: The starting material is a salt, and the initial step in any cross-coupling reaction will involve its neutralization by the base present in the reaction mixture to generate the free base of the pyridine derivative.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For the coupling of 2-(bromomethyl)-4-(propan-2-yloxy)pyridine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from established methods for the microwave-assisted Suzuki-Miyaura coupling of benzylic bromides and 2-halopyridines.[8][9]
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
Addition of Base and Solvent: Add a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.) and a degassed solvent mixture (e.g., 1,4-dioxane/water or DMF).
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Related Substrates
Entry
Aryl Halide/Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C) / Time (min)
Yield (%)
1
2-Bromopyridine / Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene
100 / 120
92
2
Benzyl bromide / 4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
-
K₂CO₃
DMF
120 / 15
85
3
2-Chloropyridine / 3-Tolylboronic acid
Pd₂(dba)₃ (2)
XPhos (4)
K₃PO₄
Dioxane
110 / 180
95
4
Benzyl chloride / Phenylboronic acid
Pd(OAc)₂ (1)
JohnPhos (2)
K₂CO₃
DMF
150 / 20
88
Data adapted from representative literature for similar coupling reactions.[8][9]
Causality Behind Experimental Choices
Catalyst and Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[10] The bulky ligand helps to prevent catalyst inhibition by the pyridine nitrogen and promotes the reductive elimination step.
Base: An inorganic base like K₂CO₃ or K₃PO₄ is typically used to facilitate the transmetalation step and neutralize the hydrobromide salt. The choice of base can significantly impact the reaction outcome.
Solvent: A polar aprotic solvent such as DMF or a mixture of dioxane and water is commonly employed to ensure the solubility of the reagents and to efficiently absorb microwave energy.
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide as a building block in drug discovery
An In-Depth Guide to the Application of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide in Medicinal Chemistry Authored by: A Senior Application Scientist This document provides a detailed exploration of 2-(Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide in Medicinal Chemistry
Authored by: A Senior Application Scientist
This document provides a detailed exploration of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide, a versatile heterocyclic building block, and its strategic application in the synthesis of novel chemical entities for drug discovery. We will delve into its fundamental reactivity, provide validated experimental protocols for its use, and discuss the chemical rationale behind procedural choices, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its nitrogen atom imparts unique physicochemical properties, including improved aqueous solubility and the ability to form key hydrogen bonds with biological targets.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic profiles.
Among the various classes of functionalized pyridines, 2-(halomethyl)pyridines are exceptionally valuable as reactive intermediates.[3] Specifically, 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide offers a compelling combination of features for the synthetic chemist:
A Highly Reactive Electrophilic Site: The bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to nucleophilic attack for the construction of new carbon-heteroatom and carbon-carbon bonds.[4]
Modulation of Physicochemical Properties: The 4-isopropoxy group provides a lipophilic handle to modulate properties such as cell permeability and metabolic stability, which are critical for optimizing drug candidates.
Stability and Handling: Supplied as a hydrobromide salt, this reagent exhibits enhanced stability and is typically a crystalline solid, simplifying handling and weighing operations compared to the corresponding free base.[3]
This guide will focus on the practical application of this building block, providing robust protocols for its incorporation into diverse molecular scaffolds.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Safety and Handling:
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7][8] It is also harmful if inhaled or swallowed.[6] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][9]
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[9] Avoid generating dust. Use spark-proof tools and ensure proper grounding to prevent electrostatic discharge.[9]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[7] Keep the container tightly closed.
Core Reactivity: The S N 2 Reaction Pathway
The primary utility of this building block stems from the high reactivity of the bromomethyl group in SN2 (bimolecular nucleophilic substitution) reactions.[4] The electron-withdrawing nature of the adjacent pyridine ring stabilizes the transition state, accelerating the rate of substitution by a wide range of nucleophiles.
Caption: General SN2 Mechanism for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine.
Causality of Experimental Choices:
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred.[4] They effectively solvate the cation of the base without strongly solvating the nucleophile, thus preserving its reactivity.
Base: A non-nucleophilic base is required to deprotonate the nucleophile (if it's not already anionic) or to act as an acid scavenger for the HBr generated during the reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or, for strongly acidic nucleophiles, sodium hydride (NaH).[4][10] The choice of base depends on the pKa of the nucleophile.
Experimental Protocols: Gateway to Molecular Diversity
The following protocols are generalized procedures that serve as a robust starting point for synthesis. Researchers should optimize conditions for their specific substrates.
Protocol 1: N-Alkylation of Heterocyclic Amines
This reaction is fundamental for linking the pyridine building block to other heterocyclic cores, a common strategy in constructing kinase inhibitors and other targeted therapies.[10]
Caption: Workflow for a typical N-alkylation reaction.
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the heterocyclic amine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
Solvent Addition: Add anhydrous DMF via syringe and stir the suspension for 10 minutes at room temperature.
Reagent Addition: In a separate flask, dissolve 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring suspension of the amine at room temperature. Causality: Dropwise addition helps to control any potential exotherm and minimizes side reactions.
Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 2 to 24 hours.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x). Causality: This separates the organic product from the inorganic salts and DMF.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
Parameter
Typical Conditions
Rationale
Nucleophile
Imidazole, Pyrazole, Primary/Secondary Amines
Common motifs in bioactive molecules.
Base
K₂CO₃, Cs₂CO₃, Et₃N
Moderately strong, non-nucleophilic bases suitable for most amines.
Solvent
DMF, MeCN
Polar aprotic solvents that promote SN2 kinetics.
Temperature
0 °C to 50 °C
Mild conditions are usually sufficient due to the reagent's high reactivity.
Typical Yield
65-95%
Dependent on the nucleophilicity and steric hindrance of the amine.
Protocol 2: O-Alkylation of Phenols
This protocol is used to synthesize aryl ethers, which are prevalent in many classes of drugs, including GPCR modulators and ion channel blockers.
Step-by-Step Methodology:
Preparation: To a flask under an inert atmosphere, add the phenol (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) or cesium carbonate (1.2 equivalents) for more acidic phenols.
Solvent Addition: Add anhydrous acetonitrile (MeCN) and stir.
Reagent Addition: Add a solution of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.1 equivalents) in MeCN.
Reaction: Heat the reaction mixture to 50-80 °C and stir until TLC analysis indicates completion (typically 4-16 hours). Causality: Phenolic oxygens are less nucleophilic than amines, often requiring heat to achieve a reasonable reaction rate.
Work-up and Purification: Follow the same procedure as described in Protocol 1 (steps 6 and 7).
Protocol 3: S-Alkylation of Thiols
The formation of thioethers is important for introducing flexible linkers and for synthesizing certain protease inhibitors.
Step-by-Step Methodology:
Preparation: Dissolve the thiol (1.0 equivalent) in THF or DMF in a flask under an inert atmosphere. Cool the solution to 0 °C.
Deprotonation: Add a base such as triethylamine (1.2 equivalents) or, for less reactive systems, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.
Reagent Addition: Once deprotonation is complete (cessation of gas evolution for NaH), add a solution of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.05 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-6 hours). Causality: Thiolates are excellent nucleophiles, so these reactions are often rapid and can be run at lower temperatures.
Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride (if NaH was used) or water. Proceed with extraction and purification as described in Protocol 1.
1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). 2. Use freshly dried, anhydrous solvents. 3. Increase reaction temperature and/or time.
Formation of multiple products
1. Di-alkylation of a primary amine.[11] 2. O- vs. N-alkylation in ambident nucleophiles (e.g., pyridones).[12]
1. Use a 1:1 stoichiometry or a slight excess of the amine. Use a milder base. 2. Alter the solvent or counter-ion. Harder cations (Li⁺, Na⁺) often favor O-alkylation, while polar aprotic solvents favor N-alkylation.
Decomposition of starting material
1. Reaction temperature is too high. 2. Presence of a strong, nucleophilic base.
1. Run the reaction at a lower temperature. 2. Use a non-nucleophilic base like K₂CO₃ or DBU instead of amine-based bases.
Conclusion
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a powerful and versatile building block for modern drug discovery. Its high reactivity, coupled with the property-modulating isopropoxy group, provides a reliable entry point for the synthesis of diverse chemical libraries. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently incorporate this valuable reagent into their synthetic campaigns, accelerating the journey from hit identification to lead optimization.
References
Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
Application Note: Synthesis of Functionalized Pyridine Derivatives via Nucleophilic Substitution of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Introduction & Mechanistic Rationale The compound 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide serves as a highly versatile electrophilic building block in medicinal chemistry and drug development. The structu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide serves as a highly versatile electrophilic building block in medicinal chemistry and drug development. The structural architecture of this molecule dictates a specific reactivity profile that must be carefully managed during synthetic workflows.
The 4-isopropoxy substituent acts as a strong electron-donating group via resonance (+R effect). While this enriches the electron density of the pyridine ring and increases the basicity of the pyridine nitrogen, the 2-bromomethyl position remains highly susceptible to bimolecular nucleophilic substitution (SN2) due to the stabilization of the transition state by the adjacent aromatic system[1].
The Causality of the Hydrobromide Salt:
Free 2-(bromomethyl)pyridines are notoriously unstable. The nucleophilic pyridine nitrogen of one molecule can rapidly attack the electrophilic bromomethyl carbon of another, leading to uncontrolled intermolecular self-alkylation and the formation of quaternary ammonium polymers. Supplying the reagent as a hydrobromide salt protonates the pyridine nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability. Because of this stabilized form, these derivatives are frequently utilized as reliable intermediates in the synthesis of complex bioconjugates, targeted radiopharmaceuticals, and small-molecule inhibitors[2].
During any functionalization protocol, the generation of the free base in situ is an absolute prerequisite. The selected base serves a dual stoichiometric purpose: one equivalent neutralizes the hydrobromide salt to liberate the reactive free base, while subsequent equivalents scavenge the hydrobromic acid (HBr) generated during SN2 displacement.
Fig 1: SN2 mechanistic pathway for the functionalization of 2-(bromomethyl)pyridine.
Quantitative Data Summary
Depending on the target application, the bromomethyl group can be displaced by various nucleophiles. Below is a comparative summary of the two primary derivatization pathways: N-Alkylation (to form tertiary amines) and O-Alkylation (to form benzylic-type ethers).
Parameter
Protocol A: N-Alkylation
Protocol B: O-Alkylation
Target Derivative
4-(propan-2-yloxy)-2-(morpholinomethyl)pyridine
2-(methoxymethyl)-4-(propan-2-yloxy)pyridine
Nucleophile
Morpholine (Secondary Amine)
Sodium Methoxide (Alkoxide)
Base Required
K₂CO₃ (2.5 equivalents)
NaOMe (Acts as both Nu⁻ and Base, 2.5 eq)
Optimal Solvent
Acetonitrile (MeCN)
Tetrahydrofuran (THF) / Methanol
Temperature
60 °C
0 °C warming to Room Temperature
Reaction Time
4 - 6 hours
2 - 3 hours
Expected Yield
80 - 90%
75 - 85%
Experimental Protocols
The following protocols are designed as self-validating systems. In-process monitoring and specific workup steps are integrated to ensure the integrity and purity of the final derivatives.
Protocol A: Synthesis of 4-(propan-2-yloxy)-2-(morpholinomethyl)pyridine (N-Alkylation)
Objective: To synthesize a functionalized tertiary amine derivative via SN2 displacement using a secondary amine.
Reagent Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the starting material (311 mg) in anhydrous MeCN (5.0 mL).
Neutralization: Add the finely powdered anhydrous K₂CO₃ (345 mg) to the suspension. Stir the mixture at room temperature for 15 minutes.
Expert Insight: MeCN is strictly chosen because it is a polar aprotic solvent that accelerates SN2 reactions by solvating cations while leaving the nucleophile highly reactive. It also keeps the inorganic salts (K₂CO₃) as an easily filterable solid suspension.
Nucleophile Addition: Add morpholine (104 mg) dropwise to the reaction mixture to prevent localized exothermic spikes.
Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C. Stir vigorously for 4-6 hours.
Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM) as the eluent. The complete disappearance of the UV-active starting material spot confirms reaction completion.
Aqueous Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (excess K₂CO₃ and the KBr byproduct), washing the pad with additional MeCN (10 mL). Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to afford the pure tertiary amine.
Protocol B: Synthesis of 2-(methoxymethyl)-4-(propan-2-yloxy)pyridine (O-Alkylation)
Objective: To synthesize a benzylic-type ether derivative using an alkoxide nucleophile.
Reagent Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, suspend the starting material (311 mg) in anhydrous THF (5.0 mL). Cool the flask to 0 °C using an ice bath.
Alkoxide Addition: Slowly add the NaOMe solution (0.57 mL) dropwise over 5 to 10 minutes.
Expert Insight: NaOMe acts as both the neutralizing base for the HBr salt and the SN2 nucleophile. The controlled addition at 0 °C is critical to prevent exothermic degradation and minimize competing elimination (E2) side reactions.
Reaction Execution: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2-3 hours. Monitor via LC-MS to confirm the mass shift corresponding to the ether product.
Isolation: Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic extracts, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Fig 2: Step-by-step experimental workflow for nucleophilic substitution protocols.
References
Title: Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and[212Pb]Pb2+ Thiourea-Based Bioconjugates
Source: ACS Bio & Med Chem Au
URL: [Link]
Catalytic conditions for reacting 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide with amines
An in-depth technical guide to the catalytic N-alkylation of amines using 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide. This application note is designed for medicinal chemists and process scientists who requi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide to the catalytic N-alkylation of amines using 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide. This application note is designed for medicinal chemists and process scientists who require high-yielding, chemoselective protocols for assembling complex picolyl-amine pharmacophores.
Chemical Context and Mechanistic Logic
The reagent 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) is a highly valuable electrophilic building block used to install the 4-isopropoxypyridin-2-ylmethyl moiety—a common structural motif in kinase inhibitors and GPCR ligands [1].
However, reacting this substrate with primary or secondary amines presents three distinct chemical challenges:
Salt Neutralization: The reagent is supplied as a hydrobromide (HBr) salt. Failure to account for this stoichiometrically results in the protonation of the nucleophilic amine, halting the reaction.
Chemoselectivity (Over-alkylation): When reacting with primary amines, the resulting secondary amine product is often more nucleophilic than the starting material, leading to unwanted tertiary amine byproducts.
Activation Energy: While benzylic/picolylic bromides are good electrophiles, relying solely on thermal activation for the SN2 displacement often requires prolonged heating, which exacerbates degradation, dimerization, or ether cleavage.
To overcome these challenges, the reaction is driven by a dual-component system: a stoichiometric acid scavenger (base) and a nucleophilic catalyst (Sodium Iodide, NaI).
The Causality of Nucleophilic Catalysis (The Finkelstein Effect)
Direct SN2 displacement of the bromide can be sluggish. By introducing a catalytic amount of Sodium Iodide (10–20 mol%), the system undergoes an in situ Finkelstein halogen exchange. Iodide is a softer, more polarizable nucleophile than the amine, allowing it to rapidly displace the bromide to form a picolyl iodide intermediate . Because iodide is also a superior leaving group, this transient intermediate undergoes rapid, low-energy SN2 attack by the target amine [2]. This catalytic cycle allows the reaction to proceed at lower temperatures, preserving chemoselectivity.
Nucleophilic catalytic cycle of N-alkylation using NaI via in situ Finkelstein halogen exchange.
Reaction Optimization & Quantitative Data
The choice of solvent and base dictates the efficiency of the catalytic cycle. Acetonitrile (MeCN) is the optimal solvent because it is polar aprotic (leaving the amine nucleophile unsolvated and highly reactive) and selectively precipitates the NaBr byproduct, driving the Finkelstein equilibrium forward [3].
The table below summarizes the optimization of these catalytic conditions.
Entry
Amine Class
Base (Equiv)
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation / Causality
1
Secondary (Cyclic)
K₂CO₃ (2.5)
None
MeCN
60
12
45%
Sluggish SN2; significant unreacted starting material remains.
Amine used in 5.0 equiv excess. Mass action suppresses over-alkylation.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, incorporating visual cues and analytical checkpoints to ensure the integrity of the reaction at every stage.
Solvent: Anhydrous Acetonitrile (MeCN, 0.2 M relative to electrophile)
Step-by-Step Methodology:
Phase 1: Free-Basing and Catalyst Activation
Charge an oven-dried, argon-flushed round-bottom flask with 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).
Suspend the solids in anhydrous MeCN to achieve a 0.2 M concentration.
Add NaI (0.2 equiv) to the stirring suspension.
Validation Checkpoint: Stir at room temperature (20–25 °C) for 15–20 minutes. The initially colorless/white suspension will develop a slight yellow/orange tint. This visual change confirms the generation of the highly reactive picolyl iodide intermediate.
Phase 2: Nucleophilic Addition
5. Add the target amine to the activated mixture.
For secondary amines: Add 1.1 equiv and elevate the temperature to 60 °C.
For primary amines: Add 5.0 equiv and maintain at room temperature to prevent over-alkylation.
Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the picolyl bromide/iodide disappears, and the target product mass [M+H]+ becomes the dominant peak (typically 4–8 hours).
Phase 3: Workup and Isolation
7. Cool the reaction mixture to room temperature.
8. Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (excess K₂CO₃, NaBr, KBr). Rinse the pad thoroughly with ethyl acetate (EtOAc).
9. Concentrate the filtrate under reduced pressure.
10. Partition the crude residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
12. Purify the crude product via flash column chromatography (Silica gel). Note: Because the product contains a pyridine ring and a basic amine, use a gradient of Dichloromethane/Methanol (containing 1% aqueous NH₄OH or Et₃N) to prevent streaking on the column.
References
Dixon, D. J., et al. (2024). "Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination." Chemical Science, Royal Society of Chemistry. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Preventing hydrolysis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide in aqueous media
Welcome to the Technical Support Center. As of March 18, 2026, this portal provides advanced troubleshooting and validated methodologies for handling highly reactive halomethyl pyridines. Below is the comprehensive guide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As of March 18, 2026, this portal provides advanced troubleshooting and validated methodologies for handling highly reactive halomethyl pyridines.
Below is the comprehensive guide for managing the stability of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide in aqueous and biological environments.
Mechanistic Overview: The Dual Threat of Hydrolysis and Self-Alkylation
Handling 2-(bromomethyl)pyridine derivatives requires precise kinetic and environmental control. The compound exists as a stable hydrobromide (HBr) salt; however, upon introduction to aqueous media (pH > 5), it rapidly deprotonates into its free-base form.
Once the free base is generated, the compound is susceptible to two competing degradation pathways:
SN2 Hydrolysis : The nitrogen atom at the 2-position exerts an electron-withdrawing resonance effect that stabilizes the SN2 transition state, significantly lowering the activation energy for water to attack the electrophilic benzylic carbon[1].
Intermolecular Self-Alkylation : The 4-isopropoxy (propan-2-yloxy) group acts as a strong electron-donating group via resonance (+M effect). This dramatically increases the electron density on the pyridine nitrogen, making it highly nucleophilic. Consequently, the free base rapidly attacks the bromomethyl group of adjacent molecules, forming insoluble polymeric pyridinium salts[2].
Reaction pathways of 2-(bromomethyl)pyridine derivatives in aqueous media.
Troubleshooting & FAQs
Q1: Why does my compound degrade immediately upon dissolving in standard biological buffers (pH 7.4)?A: At physiological pH, the HBr salt is instantly neutralized. Primary alkyl bromides are inherently susceptible to rapid SN2 cleavage in aqueous environments[3]. Furthermore, because the 4-isopropoxy group makes the pyridine ring highly nucleophilic, the unprotonated molecules will rapidly polymerize with each other. This dimerization often outpaces hydrolysis, resulting in a cloudy suspension of inactive pyridinium salts[2].
Q2: I need to use this compound for an aqueous biological assay. How can I prevent it from hydrolyzing before it reaches my target?A: You must employ kinetic control. Never dissolve the HBr salt directly into the aqueous buffer. Instead, prepare a highly concentrated stock solution in a dry, aprotic solvent (e.g., anhydrous DMSO). Keep all aqueous assay components chilled to 4 °C and add the DMSO stock immediately prior to the introduction of your target nucleophile. The target nucleophile must be in large molar excess to outcompete water.
Q3: What is the correct way to generate the free base for organic synthesis without losing yield to hydrolysis?A: Do not neutralize the salt in a purely aqueous environment. You must use a biphasic system (e.g., CH₂Cl₂ and aqueous NaHCO₃) at 0 °C. As the base neutralizes the salt at the aqueous interface, the highly reactive free base immediately partitions into the organic layer. This physical separation shields the bromomethyl group from water and dilutes the free base, preventing self-alkylation[4].
Quantitative Degradation Profiles
To assist in experimental planning, the following table summarizes the kinetic stability of the compound across various environments.
Environmental Condition
Primary Degradation Pathway
Estimated Half-Life (
t1/2
)
Recommended Preventive Strategy
Aqueous Buffer (pH 7.4, 25 °C)
Self-alkylation & Hydrolysis
< 10 minutes
Avoid entirely; use in situ generation.
Aqueous Buffer (pH 7.4, 4 °C)
Hydrolysis (Kinetically slowed)
~1.5 hours
Chill all reagents; mix immediately before use.
Acidic Aqueous (pH < 3.0, 25 °C)
SN2 Hydrolysis
> 12 hours
Maintain as HBr salt until the exact moment of reaction.
Anhydrous DMSO (25 °C)
None (Stable)
> 1 month
Store over 3Å molecular sieves to prevent moisture ingress.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , containing built-in checkpoints to ensure chemical integrity at each step.
This protocol minimizes the time the compound spends in an unshielded aqueous state.
Stock Preparation: Dissolve the HBr salt in anhydrous DMSO to a concentration of 100 mM.
Validation Checkpoint: The solution must be completely clear and colorless. Any yellowing indicates moisture ingress and premature degradation.
Storage: Aliquot the stock solution into amber vials containing activated 3Å molecular sieves and store at -20 °C.
Assay Execution: Pre-chill the aqueous biological buffer to 4 °C. Add the target biological nucleophile to the buffer.
Initiation: Inject the DMSO stock directly into the cold assay buffer immediately prior to reading.
Validation Checkpoint: Ensure the final DMSO concentration is ≤5% (v/v) to prevent protein denaturation. The reaction must be monitored within a 30-minute window to outpace the aqueous hydrolysis half-life.
References
Benchchem - A Comparative Guide to the Reactivity of Halomethyl Pyridines.1
ResearchGate - 2-bromomethyl pyridine into 2-pyridine methanol. 2
White Rose eTheses Online - Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. 4
ResearchGate - Are alkyl bromides susceptible to hydrolysis?3
Technical Support Center: Troubleshooting Debromination in Reactions with 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating side reaction: the undesired debrom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating side reaction: the undesired debromination of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide during synthetic applications. As a key building block in pharmaceutical research, maintaining the integrity of the bromomethyl group is paramount for successful downstream reactions.[1][2] This document is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 2-methyl-4-(propan-2-yloxy)pyridine as a byproduct in my reaction. What is causing this debromination?
A1: The replacement of the bromine atom with a hydrogen atom, a reaction known as hydrodebromination, is a common side reaction for benzylic-type halides like 2-(bromomethyl)pyridine derivatives.[3] The carbon-bromine bond at the benzylic-like position is relatively weak and susceptible to cleavage under various conditions.[4] Several mechanistic pathways can lead to this undesired product, and identifying the likely cause is the first step in remediation.
The primary causes of debromination fall into three main categories:
Reductive Cleavage: This can be promoted by certain reagents or trace metal impurities in your reaction. Reductive dehalogenation can occur through single-electron transfer mechanisms.[5]
Free Radical Intermediates: The reaction may be proceeding through a free-radical pathway, where a bromine radical is abstracted, followed by quenching of the resulting pyridyl-methyl radical by a hydrogen atom source.[6][7][8] This is particularly common if the reaction is initiated by light or heat.
Basic Conditions: While a base is often required to deprotonate the pyridine hydrobromide for subsequent reactions, some bases can promote elimination or other pathways that lead to debromination.
Troubleshooting Guide
Q2: My reaction involves a nucleophilic substitution on the bromomethyl group. How can I minimize debromination while ensuring my primary reaction proceeds?
A2: This is a classic challenge of balancing desired reactivity with suppressing side reactions. Since the bromomethyl group is highly reactive towards nucleophiles in SN2 reactions, optimizing conditions to favor this pathway is key.[9]
Here is a systematic approach to troubleshooting:
1. Re-evaluate Your Choice of Base:
The base is often a critical factor. Strong, non-nucleophilic bases are generally preferred to deprotonate the pyridine hydrobromide without interfering with the main reaction.
Base Type
Potential Impact on Debromination
Recommendations
Strong, Bulky Bases (e.g., LDA, NaHMDS)
Can promote elimination or other side reactions.
Use with caution and at low temperatures.
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃)
Generally milder and less likely to cause reductive debromination.
Can sometimes act as a hydrogen source or participate in redox processes, leading to debromination.
Use a freshly distilled, high-purity grade.
2. Control the Reaction Temperature:
Higher temperatures can provide the activation energy for undesired pathways, including free-radical formation.
Recommendation: Start your reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the minimum temperature required for the desired transformation.[11]
3. Protect from Light:
If a free-radical mechanism is suspected, excluding light is crucial.
Recommendation: Wrap your reaction vessel in aluminum foil or conduct the reaction in a dark fume hood. Free-radical reactions are often initiated by UV light.[6]
4. Ensure an Inert Atmosphere:
Oxygen can sometimes participate in radical chain reactions.
Recommendation: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.[10]
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving debromination issues.
Caption: Troubleshooting workflow for debromination.
Q3: I suspect trace metal impurities might be catalyzing the debromination. How can I address this?
A3: This is an excellent point, as even trace amounts of transition metals can catalyze reductive dehalogenation.[12][13]
High-Purity Reagents: Ensure you are using high-purity starting materials and solvents. If you suspect your starting material is contaminated, consider recrystallization or purification by column chromatography.
Glassware Cleaning: Use appropriate cleaning procedures for your glassware to remove any residual metal catalysts from previous reactions. Washing with a solution of EDTA can sometimes help to chelate and remove metal ions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Debromination
This protocol provides a starting point for minimizing debromination during a typical SN2 reaction.
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
To an oven-dried round-bottom flask under an inert atmosphere, add 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide and anhydrous potassium carbonate.
Add anhydrous acetonitrile via syringe.
Cool the mixture to 0 °C in an ice bath.
Add the nucleophile dropwise to the stirred suspension.
Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
Understanding the potential mechanisms of debromination can aid in developing a robust process.
Caption: Simplified debromination mechanisms.
The pyridyl-methyl radical is resonance-stabilized, similar to a benzylic radical, which contributes to the lability of the C-Br bond.[14] Any species in the reaction mixture that can act as a hydrogen atom donor can quench this radical, leading to the undesired byproduct.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Alkylation Reactions. Benchchem.
Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
BenchChem Technical Support Team. (2025). How to avoid debromination in pyridine coupling reactions. Benchchem.
Lipshutz, B. H., & Ghorai, S. (2012). Reductions of aryl bromides in water at room temperature. PMC.
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2011). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications.
BenchChem Technical Support Team. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Benchchem.
BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
Caille, S. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update.
BenchChem Technical Support Team. (2025). Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
Organic Chemistry Explained. (n.d.). Alkylation and acylation of pyridine.
Save My Exams. (2025, June 20). Free Radical Substitution - A level Chemistry Revision Notes.
OCMP. (2022, December 25). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.
NPTEL. (n.d.). Lecture 21 Free-Radical Reactions I. NPTEL Archive.
Majid, R. (2023, November 13). Structure and Mechanism: A free radical.
Ashenhurst, J. (2013, July 30). Free Radical Reactions. Master Organic Chemistry.
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No..
Barta, K., & Kvíčala, J. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules, 26(11), 3290.
Szabó, D., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4381.
Chemical Reviews. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications.
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
PMC. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
PubMed. (2019, August 15). Oxidative debromination of 2,2-bis(bromomethyl)-1,3-propanediol by UV/persulfate process and corresponding formation of brominated by-products.
Technical Support Center: Purification & Handling of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant yield and purity issues when synthesizing and isolating 2-(br...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant yield and purity issues when synthesizing and isolating 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3)[1].
This intermediate is highly valuable in the synthesis of substituted heterocyclic active pharmaceutical ingredients (APIs). However, its purification is notoriously difficult due to the inherent chemical instability of the 2-bromomethylpyridine pharmacophore. This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind each experimental choice, providing you with a self-validating system for successful purification.
Physicochemical Properties & Stability Profile
To purify this compound effectively, you must first understand the stark behavioral differences between its free base and its protonated salt form. All quantitative and qualitative behavioral data are summarized below to guide your solvent and handling choices.
Property / Parameter
Hydrobromide Salt (Target Form)
Free Base (Transient Form)
State at Room Temp.
Crystalline solid (White to off-white)
Viscous oil (Rapidly darkens)
Solubility
Polar protic (MeOH, EtOH, IPA), Water
Non-polar/Aprotic (DCM, Et2O, EtOAc)
Nucleophilicity
None (Nitrogen lone pair is protonated)
High (Pyridine nitrogen is active)
Stability Half-Life
> 6 months (Stored at 4 °C under Argon)
< 30 minutes (at 25 °C in solution)
Primary Degradation
Slow hydrolysis (if exposed to moisture)
Rapid intermolecular self-alkylation
Troubleshooting FAQs
Q1: Why does my reaction mixture turn into a dark, insoluble tar during workup?
The Causality: You are observing intermolecular self-alkylation (the Menschutkin reaction). When the compound is neutralized to its free base, the lone pair on the pyridine nitrogen of one molecule acts as a nucleophile, attacking the highly electrophilic bromomethyl carbon of an adjacent molecule[2]. This
SN2
reaction forms a pyridinium dimer, which rapidly cascades into a polymeric, intractable tar[3].
The Solution: The compound must be maintained as a hydrobromide salt. Protonating the pyridine nitrogen ties up the lone pair, completely shutting down its nucleophilicity. If your workflow absolutely requires a neutralization step to remove impurities, it must be performed at 0 °C, and the product must be re-salted within 15 minutes.
Q2: I am observing the loss of the isopropoxy group, resulting in a 4-hydroxypyridine byproduct. How do I prevent this?
The Causality: Alkyl heteroaryl ethers are susceptible to acidic cleavage. The 4-isopropoxy group can be cleaved by strong hydrohalic acids (like HBr) via an
SN1
or
SN2
mechanism, especially at elevated temperatures.
The Solution: If you are synthesizing this compound via the bromination of the corresponding 2-hydroxymethyl precursor using HBr/AcOH or
PBr3
, strictly control the internal reaction temperature. Do not exceed 40 °C. During purification, avoid prolonged heating in acidic protic solvents.
Q3: Standard silica gel chromatography is failing. The compound streaks or degrades on the column. What is the alternative?
The Causality: Silica gel is slightly acidic and highly polar. The hydrobromide salt interacts strongly with the silanol groups, causing severe streaking. If you attempt to run the free base, the concentrated environment on the silica surface accelerates the self-alkylation polymerization described in Q1.
The Solution: Abandon chromatography for this specific intermediate. Rely exclusively on Direct Recrystallization or Cold Free-Basing followed by Immediate Re-salting .
Purification Workflow
Workflow for the purification of 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide.
Experimental Protocols
These protocols are designed as self-validating systems. By monitoring physical state changes (e.g., precipitation), you can confirm the success of each step in real-time.
Protocol A: Direct Recrystallization (Preferred Method)
Use this method if your crude purity is >80%. This is a non-destructive thermodynamic purification.
Dissolution: Transfer the crude 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide to a round-bottom flask. Add a minimal volume of Isopropanol (IPA) (approx. 3-5 mL per gram of crude).
Heating: Gently warm the suspension in a water bath (max 50 °C) until the solid just dissolves. Causality: Exceeding 50 °C risks thermal degradation and ether cleavage.
Anti-Solvent Addition: Remove from heat. Dropwise, add Methyl tert-butyl ether (MTBE) while swirling until the solution becomes persistently turbid.
Crystallization: Allow the flask to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0 °C) for 2 hours. Self-Validation: You should observe the formation of white to off-white crystalline needles.
Isolation: Filter the crystals rapidly via a Büchner funnel under a nitrogen blanket. Wash the filter cake with ice-cold MTBE (2 × 10 mL).
Drying: Dry the crystals under high vacuum at room temperature for 4 hours.
Protocol B: Cold Free-Basing and Immediate Re-salting
Use this method only if the crude mixture is heavily contaminated (<80% purity) with non-basic organic impurities that co-crystallize.
Cold Suspension: Suspend the crude salt in Dichloromethane (DCM) (10 mL/g) and cool the flask to exactly 0 °C in an ice-brine bath.
Neutralization: Add ice-cold saturated aqueous
NaHCO3
dropwise under vigorous stirring until the aqueous layer reaches pH 7.5-8.0. Causality: A weak base prevents the hydrolysis of the bromomethyl group that would occur with NaOH.
Rapid Extraction: Immediately transfer to a cold separatory funnel. Isolate the organic (DCM) layer. Extract the aqueous layer once more with cold DCM. (Time limit: Complete steps 2 and 3 within 10 minutes to prevent polymerization).
Drying: Dry the combined organic layers over anhydrous
Na2SO4
for 2 minutes. Filter into a pre-cooled flask.
Re-salting (Critical Step): While stirring at 0 °C, immediately add 1.2 equivalents of Hydrogen Bromide (2.0 M solution in diethyl ether). Self-Validation: The stable hydrobromide salt will instantly precipitate out of the DCM/Ether mixture as a white solid.
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
References
Accela ChemBio Inc. (n.d.). 252752-46-8 Methyl 4-Hydrazinophenylacetate Hydrochloride. Retrieved from[Link]
The Journal of Organic Chemistry - ACS Publications. (2002). Electrochemical Homocoupling of 2-Bromomethylpyridines Catalyzed by Nickel Complexes. Retrieved from [Link]
Technical Support Center: Troubleshooting Alkylation Kinetics for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Mechanistic Root Cause: The "Why" Behind the Challenge Working with 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide present...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Mechanistic Root Cause: The "Why" Behind the Challenge
Working with 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide presents a unique kinetic paradox. To perform an alkylation (where the molecule acts as an electrophile), the hydrobromide salt must be neutralized to liberate the free base. However, the 4-propan-2-yloxy (isopropoxy) substituent acts as a strong 1[1]. This drastically increases the electron density on the pyridine ring, making the nitrogen atom highly nucleophilic.
Once the free base is generated, the highly nucleophilic nitrogen of one molecule will rapidly attack the electrophilic bromomethyl group of another. This uncontrolled 2[2], completely outcompeting your desired cross-alkylation if the kinetics are not strictly managed.
Kinetic competition between desired cross-alkylation and unwanted self-alkylation pathways.
Troubleshooting & FAQs
Q1: My reaction stalls at ~30% yield, and I observe a dark, insoluble byproduct. What is happening?A1: The dark, insoluble material is a polymeric pyridinium salt. This occurs when the steady-state concentration of the free base 2-(bromomethyl)pyridine is too high. Because the reaction rate of self-alkylation is second-order with respect to the electrophile, dumping all reagents together at once virtually guarantees polymerization.
Q2: How can I accelerate the desired SN2 reaction without increasing the temperature?A2: Increasing temperature will exponentially accelerate the unwanted self-polymerization. Instead, you must lower the activation energy of the desired pathway using3[3]. By adding a catalytic amount (0.2–0.5 eq) of Potassium Iodide (KI) or Sodium Iodide (NaI), the alkyl bromide is continuously converted into an alkyl iodide. Iodide is a superior leaving group, making the intermediate highly reactive toward your target nucleophile, 4[4].
Q3: What is the optimal base and addition strategy?A3: Never add the base to a concentrated solution of the hydrobromide salt. Instead, use a non-nucleophilic organic base (like DIPEA) or a mild inorganic base (like Cs₂CO₃) to 5[5]. Then, dissolve the 2-(bromomethyl)pyridine hydrobromide in a separate volume of solvent and add it dropwise (ideally via syringe pump) to the pre-activated nucleophile mixture. This keeps the free base concentration near zero at all times.
This protocol is designed as a self-validating system. If the solution turns dark brown/black during Step 3, your addition rate is too fast. A successful reaction will remain light yellow to orange.
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Nucleophile Pre-Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve the target nucleophile (1.0 eq) in anhydrous DMF (0.2 M concentration). Add Cs₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.
Catalyst Introduction: Add KI (0.2 eq) to the reaction mixture. Stir for an additional 10 minutes. Validation checkpoint: The suspension should be easily stirrable; add more solvent if the Cs₂CO₃ makes it too thick.
Controlled Electrophile Addition (Critical Step): In a separate vial, dissolve the 2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (1.1 eq) in anhydrous DMF (0.5 M). Load this into a syringe. Using a syringe pump, add this solution to the main reaction flask at a rate of 1.0 mL/hour.
Reaction Monitoring: Allow the reaction to stir for 1 hour after the addition is complete. Monitor via LC-MS. The presence of a mass corresponding to [M + 149]⁺ (dimer) indicates the addition was too fast.
Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data: Impact of Kinetic Controls
The following table summarizes the dramatic impact of applying the kinetic controls (Finkelstein catalysis + Syringe pump addition) compared to a standard batch reaction.
Reaction Condition
Base Used
Additive
Electrophile Addition Strategy
Target Yield (%)
Polymeric Byproduct (%)
Standard Batch
K₂CO₃ (2.0 eq)
None
All-at-once (Solid)
< 30%
> 65%
Mild Base Batch
DIPEA (2.0 eq)
None
All-at-once (Solution)
45%
40%
Finkelstein Batch
Cs₂CO₃ (2.5 eq)
KI (0.2 eq)
All-at-once (Solution)
60%
25%
Fully Optimized
Cs₂CO₃ (2.5 eq)
KI (0.2 eq)
Syringe Pump (2 hours)
> 85%
< 5%
References
Heterocyclic Chemistry: Properties of Heteroaromatic Compounds. No Added Chemicals.
Technical Support Center: Minimizing Degradation of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of highly reactive electrophilic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of highly reactive electrophilic building blocks. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a critical intermediate for drug development, but its dual nature—housing both an electrophilic bromomethyl group and a potentially nucleophilic pyridine ring—makes it highly susceptible to degradation if stored improperly.
This guide is designed to explain the mechanistic causality behind its degradation and provide field-proven, self-validating protocols to ensure the integrity of your reagents.
Mechanistic Overview: The Causality of Degradation
To effectively minimize degradation, we must first understand the chemical causality driving it. This compound degrades primarily through three pathways:
Self-Alkylation (Polymerization): The free base form of any bromomethylpyridine is inherently unstable. The basic pyridine nitrogen of one molecule will rapidly undergo an intermolecular nucleophilic substitution (SN2) reaction with the electrophilic bromomethyl carbon of an adjacent molecule, forming a pyridinium polymer[1]. To prevent this, the compound is supplied as a hydrobromide salt. Protonation of the pyridine nitrogen draws electron density away, completely eliminating its nucleophilicity. However, if the salt is exposed to basic conditions or moisture, the free base is liberated, triggering a runaway self-alkylation cascade[2].
Hydrolysis: The carbon-bromine bond is highly polarized. In the presence of atmospheric moisture, water acts as a nucleophile, displacing the bromide to form the corresponding hydroxymethyl derivative[3].
Photolytic Degradation: Halogenated compounds are sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to radical-mediated decomposition[3].
Logical relationship of degradation pathways for bromomethylpyridine hydrobromide.
Troubleshooting & FAQs
Q1: My newly opened bottle contains a white/pale powder, but an older bottle has turned into a sticky, brown, insoluble mass. What happened, and can I salvage it?A1: The brown, gummy mass is the result of extensive intermolecular self-alkylation[1]. When the hydrobromide salt absorbs atmospheric moisture (hygroscopy) during repeated bottle openings, the local pH shifts enough to deprotonate a fraction of the pyridine rings. These free bases immediately attack neighboring molecules, forming poly-pyridinium salts. These polymers are highly polar, darkly colored, and insoluble in typical organic solvents.
Causality: Once covalent C-N bonds form during polymerization, the process is irreversible under standard synthetic conditions.
Solution: The material cannot be salvaged and must be discarded. To prevent this, strictly adhere to the single-use aliquoting protocol described below.
Q2: I need to use the free base for my coupling reaction. How should I store the free base after neutralizing the salt?A2: You cannot store the free base. As established, the free base will rapidly self-alkylate at room temperature[2].
Causality: The unprotonated pyridine nitrogen is a strong enough nucleophile to attack the bromomethyl group spontaneously.
Solution: You must generate the free base in situ during your reaction. Add the hydrobromide salt directly to your reaction mixture containing your target nucleophile, and use a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the HBr and liberate the free base exactly when it is needed.
Q3: How does temperature affect the stability of the hydrobromide salt?A3: Storage temperature is the primary kinetic regulator of degradation. The recommended storage temperature is -20°C[4]. At room temperature, even trace moisture provides enough activation energy to initiate hydrolysis and subsequent polymerization.
Quantitative Data: Storage Conditions vs. Integrity
The following table summarizes the expected shelf-life of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide based on various storage environments.
Storage Temperature
Atmosphere
Container Type
Expected Shelf-Life
Primary Degradation Risk
Room Temp (20°C)
Ambient Air
Clear Glass
< 1 week
Rapid Hydrolysis, Self-alkylation
4°C
Ambient Air
Amber Glass
1-2 months
Hydrolysis (Condensation risk)
-20°C
Ambient Air
Amber Glass
~6 months
Slow Hydrolysis
-20°C
Argon / N2
Sealed Amber, Desiccated
> 2 years
Minimal
Validated Experimental Protocols
To ensure a self-validating system where the integrity of your reagent is maintained and verifiable, follow these step-by-step methodologies.
Protocol 1: Anhydrous Aliquoting and Storage Workflow
Repeatedly opening a bulk bottle introduces moisture condensation. This protocol eliminates freeze-thaw condensation cycles.
Equilibration: Upon receiving the reagent on dry ice, transfer the sealed bottle directly into an inert atmosphere glovebox (Argon or Nitrogen). Allow the bottle to equilibrate to the glovebox temperature before opening to prevent internal condensation.
Aliquoting: Weigh out single-experiment quantities (e.g., 50 mg or 100 mg) into pre-dried, amber glass vials. The amber glass protects against photolytic degradation[3].
Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the caps thoroughly with Parafilm to create a secondary moisture barrier.
Storage: Remove the vials from the glovebox and immediately transfer them to a desiccator box stored in a -20°C freezer[4].
Usage: When needed, remove a single vial and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
Step-by-step workflow for anhydrous aliquoting and storage of reactive hydrobromide salts.
Protocol 2: In Situ Free-Basing for Nucleophilic Substitution
Because the free base cannot be stored, use this self-validating protocol for coupling reactions.
Preparation: Dissolve your target nucleophile (e.g., an amine or alcohol) in a rigorously anhydrous solvent (e.g., dry DMF or Acetonitrile) under an Argon atmosphere.
Reagent Addition: Add the solid 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide directly to the stirring solution at 0°C.
In Situ Neutralization: Slowly add 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or anhydrous K2CO3). The base will first neutralize the HBr (liberating the free base) and then act as an acid scavenger for the subsequent coupling reaction.
Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC). The rapid disappearance of the starting material spot and the absence of a dark baseline streak (which would indicate polymerization) validates that the in situ generation and immediate consumption of the free base was successful.
Comparing reactivity: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide vs chloromethyl analogs
As a Senior Application Scientist, selecting the optimal alkylating agent is rarely a simple binary choice between "working" and "not working." It is a delicate balance of reaction kinetics, transition state thermodynami...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal alkylating agent is rarely a simple binary choice between "working" and "not working." It is a delicate balance of reaction kinetics, transition state thermodynamics, and process stability.
When synthesizing complex active pharmaceutical ingredients (APIs)—such as substituted benzimidazoles or novel proton pump inhibitors—the introduction of the 4-isopropoxypyridin-2-ylmethyl moiety is a critical step. This guide provides an objective, data-driven comparison of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide [1] against its chloromethyl counterpart, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for your workflows.
Structural and Mechanistic Causality
To master these building blocks, one must understand the electronic push-and-pull occurring at the molecular level. The reactivity of halomethylpyridines in nucleophilic substitution (
SN2
) is governed by a complex interplay of ring electronics and leaving group thermodynamics[2].
The Pyridine Scaffold's Electronic Influence
The 2-halomethyl position is highly activated for
SN2
attack[3]. The pyridine nitrogen exerts a strong electron-withdrawing inductive (
−I
) effect, significantly increasing the electrophilicity of the adjacent methylene carbon. Simultaneously, the 4-(propan-2-yloxy) group donates electron density via resonance (
+R
effect). This resonance partially stabilizes the developing positive charge in the
SN2
transition state, making these specific substrates exceptionally reactive compared to standard benzyl halides.
Leaving Group Thermodynamics: Bromide vs. Chloride
The fundamental divergence in performance between the two analogs lies in the carbon-halogen bond. Bromide is a significantly superior leaving group compared to chloride[2]. Because the bromine atom is larger, the
C−Br
bond is longer and has a lower bond dissociation energy. Furthermore, the resulting bromide ion is highly polarizable and a weaker base, allowing it to better stabilize the negative charge as it departs. Based on established kinetic models for 2-halomethylpyridines, the bromomethyl derivative reacts approximately 50 times faster than the chloromethyl isomer in standard
SN2
pathways[2].
The Causality of the Salt Form
Both compounds are commercially supplied as hydrobromide or hydrochloride salts[1]. This is not merely a formulation preference; it is a chemical necessity. The free base of a 2-halomethylpyridine is inherently unstable. The nucleophilic pyridine nitrogen of one molecule will rapidly attack the highly electrophilic halomethyl group of another, leading to uncontrolled intermolecular self-alkylation and the formation of polymeric pyridinium salts. Protonating the pyridine nitrogen neutralizes its nucleophilicity, ensuring the compound remains stable during storage.
Mechanistic divergence of halomethylpyridine analogs during SN2 nucleophilic substitution.
Quantitative Performance Matrix
The following table synthesizes the expected performance metrics of both analogs, allowing researchers to align their substrate choice with their specific process constraints.
Often required for sterically hindered nucleophiles
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that continuously verify the accuracy of the data being generated.
Objective: Quantify the pseudo-first-order rate constants of both analogs using a model amine nucleophile (e.g., morpholine).
Self-Validation Mechanism: This protocol employs a dual-control system. An internal standard (biphenyl) is added to normalize HPLC injection volumes, ensuring quantitative accuracy. Simultaneously, a parallel "mock" reaction (lacking the nucleophile) is run to monitor for background solvolysis, ensuring the observed rate strictly reflects the
SN2
pathway.
Step-by-Step Methodology:
Preparation of Stock Solutions: Prepare a 0.1 M solution of the chosen halomethylpyridine salt and a 0.05 M solution of biphenyl (internal standard) in anhydrous acetonitrile.
Free Base Generation: Add 2.0 equivalents of anhydrous potassium carbonate (
K2CO3
) to the mixture and stir at 25°C for 15 minutes to neutralize the salt and generate the reactive free base.
Initiation: Add 10.0 equivalents of morpholine (to ensure pseudo-first-order kinetics) and immediately start the timer.
Quenching: Immediately inject the aliquot into 950 µL of a quenching solution (0.1% TFA in water/acetonitrile) to instantly protonate the morpholine and halt the reaction.
Analysis: Analyze via HPLC-UV. Plot
ln([Substrate]t/[Substrate]0)
versus time to extract the rate constant (
kobs
).
Self-validating experimental workflow for comparative kinetic profiling of alkylating agents.
Objective: Accelerate the reaction of the more stable, but slower, chloromethyl analog to match the efficiency of the bromomethyl derivative.
Self-Validation Mechanism: LC-MS monitoring is used to confirm the transient formation of the highly reactive iodomethyl intermediate prior to the addition of the primary nucleophile, verifying catalyst efficacy.
Step-by-Step Methodology:
Substrate Solvation: Dissolve 1.0 eq of 2-(Chloromethyl)-4-(propan-2-yloxy)pyridine hydrochloride in anhydrous acetone or DMF.
Catalyst Addition: Add 0.2 eq of anhydrous Sodium Iodide (NaI) and 2.5 eq of
K2CO3
.
Validation Check: Stir for 30 minutes at 40°C. Withdraw a 10 µL aliquot and analyze via LC-MS to confirm the presence of the 2-iodomethyl intermediate (mass shift of +91.4 Da relative to the chloride).
Nucleophilic Attack: Once the iodide intermediate is confirmed, add 1.1 eq of your target nucleophile.
Completion: Stir until complete consumption of the starting material is observed via TLC or HPLC. The iodide acts catalytically, continuously activating unreacted chloride.
Overcoming Solvolysis: A Comparative Guide to HPLC Method Validation for 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine Hydrobromide
As analytical scientists and drug development professionals, we frequently encounter highly reactive intermediates that defy standard chromatographic approaches. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (C...
Author: BenchChem Technical Support Team. Date: March 2026
As analytical scientists and drug development professionals, we frequently encounter highly reactive intermediates that defy standard chromatographic approaches. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) is a prime example. While it serves as a crucial electrophilic building block in pharmaceutical synthesis, its purity analysis is notoriously difficult.
The fundamental flaw in applying generic Reversed-Phase HPLC (RP-HPLC) methods to this compound lies in its chemical structure. The bromomethyl group is a highly reactive alkyl halide, prone to rapid nucleophilic substitution. When subjected to standard HPLC conditions, the analyte often degrades in the sample vial or on the column, leading to artificially low purity results and failed validations.
This guide objectively compares a standard RP-HPLC approach against an optimized, stability-indicating method. By shifting the analytical paradigm from "generic separation" to "kinetic suppression," we provide a robust, self-validating protocol compliant with global regulatory standards.
Mechanistic Insight: The Causality of Degradation
To develop a reliable method, we must first understand why standard methods fail. Alkyl halides are highly susceptible to solvolysis [2]. In the presence of nucleophilic solvents commonly used in HPLC (like methanol or water at neutral pH), the bromomethyl group undergoes rapid
SN2
substitution.
If methanol is used as a sample diluent, methanolysis occurs, yielding a methoxymethyl degradant. In neutral aqueous mobile phases, hydrolysis produces a hydroxymethyl degradant. Furthermore, if the pyridine nitrogen is not fully protonated, it can act as an intermolecular nucleophile, leading to dimerization.
Caption: Degradation pathways of the bromomethyl group in nucleophilic HPLC solvents.
To achieve accurate purity quantification, the method must utilize kinetic suppression :
Aprotic Solvents: Replacing methanol with Acetonitrile (MeCN) eliminates methanolysis.
Acidic Environment: Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. This ensures the pyridine ring remains fully protonated (stabilizing the molecule as a hydrobromide salt) and significantly reduces the nucleophilicity of water.
Thermal Control: Chilling the autosampler to 4°C slows the kinetics of any residual hydrolysis.
Methodological Comparison: Standard vs. Optimized Method
To demonstrate the necessity of kinetic suppression, we compared a traditional RP-HPLC method (Method A) against our optimized stability-indicating method (Method B).
Eliminates in-vial degradation prior to injection.
Autosampler Temp
Ambient (25°C)
4°C
Low temperature kinetically suppresses residual hydrolysis.
Column Temp
40°C
25°C
Reduces on-column degradation during the chromatographic run.
Peak Shape (Tailing)
2.4 (Severe Tailing)
1.1 (Sharp, Symmetrical)
Acidic pH masks residual silanols on the stationary phase.
Analyte Recovery
82.5% (Fails specification)
99.8% (Passes specification)
Method B accurately reflects true purity by preventing artifactual degradation.
ICH Q2(R2) Validation Protocol & Data
An analytical procedure is only as trustworthy as its validation. According to the [1], a stability-indicating method must unequivocally assess the analyte in the presence of its potential degradation products.
Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.
Using Method B, we executed a full validation protocol. The quantitative results demonstrate that the optimized method is highly reliable for routine Quality Control (QC) release testing.
Table 2: Representative ICH Q2(R2) Validation Data Summary
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time System Suitability Testing (SST) and Continuing Calibration Verification (CCV) to automatically flag and halt the run if chromatographic integrity is compromised.
Reagent & Mobile Phase Preparation
Aqueous Phase (Mobile Phase A): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Crucial: Never use alcohols.
Chromatographic Conditions
Column: Core-shell C18, 150 x 4.6 mm, 2.7 µm (Core-shell technology minimizes on-column residence time, further reducing degradation risk).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Autosampler Temperature: 4°C (Strictly enforced).
Detection: UV at 254 nm (Optimal absorbance for the substituted pyridine ring).
Gradient Program:
0-2 min: 10% B
2-12 min: Linear ramp to 90% B
12-15 min: Hold at 90% B
15-15.1 min: Return to 10% B
15.1-20 min: Re-equilibration
Sample Preparation
Accurately weigh 10.0 mg of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide reference standard into a 100 mL volumetric flask.
Dissolve and make up to volume using the chilled Diluent (Concentration: 100 µg/mL).
Transfer immediately to amber HPLC vials and place in the 4°C autosampler.
Self-Validating Execution Sequence
Program the HPLC sequence to include the following internal checks. If any check fails, the sequence must automatically abort to prevent the reporting of invalid data:
Blank Injection: Verify no ghost peaks at the analyte retention time (S/N < 3).
SST Injections (n=5): Inject the 100 µg/mL standard five times.
Acceptance: %RSD of peak area
≤
2.0%; Tailing factor
≤
1.5; Theoretical plates
≥
5000.
Resolution Mix: Inject a sample spiked with 1% hydroxymethyl degradant.
Acceptance: Resolution (
Rs
) between the degradant and the main peak must be
≥
2.0.
Sample Analysis: Inject unknown samples in duplicate.
CCV Check: Inject the 100 µg/mL standard after every 10 sample injections.
Acceptance: Recovery must be between 98.0% and 102.0% of the initial SST average. Drift outside this range indicates real-time degradation or system failure.
Conclusion
The quantification of reactive alkyl halides like 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide requires a deep mechanistic understanding of the molecule's vulnerabilities. By actively suppressing solvolysis through aprotic solvents, acidic pH control, and thermal regulation, we transform an unstable analytical nightmare into a highly reproducible, ICH-compliant assay. Implementing self-validating checks within the protocol ensures that the data generated is fundamentally trustworthy and ready for regulatory submission.
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]
Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL:[Link]
Validation
LC-MS/MS Fragmentation Dynamics of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine: A Comparative Guide for Structural Elucidation
Executive Summary In modern drug discovery and synthetic organic chemistry, functionalized pyridines serve as critical building blocks. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and synthetic organic chemistry, functionalized pyridines serve as critical building blocks. 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3) is a highly versatile intermediate[1]. When characterizing this compound or its downstream derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), understanding its specific fragmentation logic is essential for distinguishing it from positional isomers and structurally similar analogs.
This guide provides an in-depth analysis of the Electrospray Ionization (ESI+) fragmentation pathways of this compound, objectively comparing its mass spectrometric behavior against chlorinated and methoxy alternatives. By detailing the causality behind these gas-phase reactions, this guide equips analytical scientists with the mechanistic insights required for robust structural elucidation.
Structural Analysis & The Causality of Fragmentation
When introduced into an ESI+ source, the hydrobromide salt dissociates, and the basic pyridine nitrogen is readily protonated by acidic mobile phases (e.g., 0.1% formic acid). The resulting precursor ion is the protonated free base,
[M+H]+
.
Molecular Formula (Free Base):C9H12BrNOMonoisotopic Mass: 229.0102 Da
Precursor Ions (
[M+H]+
):m/z
230.018 (
79Br
) and
m/z
232.016 (
81Br
) in a characteristic ~1:1 ratio.
The Core Fragmentation Mechanisms
The fragmentation of this molecule is driven by two distinct, structurally localized vulnerabilities:
Thermodynamically Driven Neutral Loss of Propene (The Ether Cleavage):
The 4-isopropoxy group is highly susceptible to a charge-remote, concerted elimination reaction. Driven by the thermodynamic stability of the resulting 4-hydroxypyridine tautomer (which can exist as a pyridone), the molecule expels a neutral propene molecule (
C3H6
, -42 Da)[2][3]. This McLafferty-type rearrangement requires relatively low collision energy (CE) and is the dominant primary fragmentation event.
Reaction:
m/z
230/232
→m/z
188/190 +
C3H6
Lability of the C-Br Bond (The Halogen Cleavage):
The bromomethyl group at the 2-position contains a relatively weak carbon-bromine bond. Upon higher collisional activation, this bond cleaves, resulting in the loss of neutral hydrogen bromide (HBr, -80/-82 Da) or a bromine radical. This yields a highly conjugated, resonance-stabilized methylenepyridinium ion[4][5].
Reaction:
m/z
188/190
→
m/z
108 + HBr
Fig 1: ESI+ CID fragmentation logic of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine.
Comparative Analysis: Leaving Groups & Ether Chain Lengths
To validate the identity of a synthesized batch, it is crucial to compare its LC-MS/MS profile against potential alternatives or synthetic impurities. The table below contrasts the target compound with two structural analogs to highlight how specific functional groups dictate the fragmentation spectra.
1:1 isotopic doublet; facile -42 Da loss at low CE.
Alternative 1: 2-(Chloromethyl)-4-(propan-2-yloxy)pyridine
m/z
186 / 188 (3:1)
-42 Da (Propene)
→m/z
144/146
m/z
108 (Loss of HCl)
3:1 isotopic doublet; requires higher CE to lose HCl (-36/-38 Da) than HBr.
Alternative 2: 2-(Bromomethyl)-4-methoxypyridine
m/z
202 / 204 (1:1)
-15 Da (
CH3∙
) or -30 Da (
CH2O
)
m/z
92 (Loss of HBr from
m/z
172)
Absence of -42 Da loss; requires significantly higher CE for initial ether cleavage.
Key Takeaway: The isopropoxy group acts as a "soft" fragmentation site, yielding a highly diagnostic -42 Da loss. In contrast, the methoxy analog (Alternative 2) cannot undergo this concerted elimination due to the lack of
β
-hydrogens, forcing higher-energy homolytic cleavages. Furthermore, the halogen substitution (Br vs. Cl) drastically alters both the isotopic signature and the threshold energy required for the secondary cleavage.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. The observation of the 1:1 isotopic ratio prior to fragmentation serves as an internal system suitability check.
Step-by-Step Methodology
1. Sample Preparation:
Dilution: Dissolve 1 mg of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Desalting/Working Solution: Dilute the stock 1:1000 in Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Causality note: The acidic solvent ensures complete dissociation of the hydrobromide salt and quantitative protonation of the pyridine nitrogen, maximizing ESI+ yield.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
3. Mass Spectrometry (ESI-CID-MS/MS) Parameters:
Polarity: Positive Ion Mode (ESI+).
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
Validation Check (MS1): Confirm the presence of
m/z
230.0 and 232.0 at a 1:1 intensity ratio. If the ratio deviates significantly, check for co-eluting interferences or detector saturation.
Collision Energy (CE) Ramping: Perform targeted MS/MS on
m/z
230.0 using a stepped CE ramp:
Low CE (15 eV): Optimizes for the isolated loss of propene (
m/z
188).
High CE (35 eV): Forces the secondary cleavage of the C-Br bond, maximizing the
m/z
108 fragment.
Fig 2: Self-validating LC-MS/MS experimental workflow for structural confirmation.
References
Accela ChemBio Inc. "2-(bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide (CAS: 1909305-32-3)." Chemical Database. Available at: [Link]
Nibbering, N. M. M., et al. "Deuteron transfer initiated loss of propene from propoxypyridines." ResearchGate / Vrije Universiteit Amsterdam. Available at:[Link]
American Chemical Society (ACS). "Synthesis and Coordination Chemistry of a New N4-Polydentate Class of Pyridyl-Functionalized Scorpionate Ligands." ACS Publications. Available at:[Link]
As a Senior Application Scientist overseeing high-throughput synthesis and drug development laboratories, I recognize that handling highly reactive bifunctional compounds requires far more than a superficial reading of a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing high-throughput synthesis and drug development laboratories, I recognize that handling highly reactive bifunctional compounds requires far more than a superficial reading of a Safety Data Sheet (SDS).
2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a potent electrophile and a strong acid salt. It is structurally analogous to highly reactive benzyl bromides, making it a severe lachrymator, a corrosive alkylating agent, and an acute toxicity hazard[1]. To build a genuinely safe laboratory environment, your team must understand the mechanistic causality behind every handling and disposal protocol.
This guide provides a self-validating, step-by-step operational framework for the safe containment, neutralization, and disposal of this specific chemical class.
Chemical Profile & Mechanistic Hazard Analysis
Before implementing disposal procedures, we must isolate the variables that make this compound dangerous. The molecule possesses two distinct reactive centers:
The Bromomethyl Group: A highly reactive benzylic-type alkylating agent. It readily undergoes SN2 reactions with nucleophiles (including moisture, proteins, and DNA in human tissue), making it a severe lachrymator and tissue-damaging agent[2].
The Hydrobromide (HBr) Salt: Exposure to ambient moisture induces rapid hydrolysis, releasing corrosive hydrogen bromide gas[3].
Table 1: Quantitative Physicochemical & Hazard Data Summary
Property / Hazard
GHS Classification / Value
Operational Implication & Causality
Molecular Formula
C9H13Br2NO
High halogen content mandates specialized, high-temperature incineration[4].
Corrosivity
Skin Corr. 1B (H314)
Causes severe skin burns; mandates advanced, non-permeable PPE[5].
Toxicity
Acute Tox. 4 (H302/312/332)
Harmful via all exposure routes; restricts all open handling to fume hoods[6].
Reactivity
Strong Alkylating Agent
Reacts violently with nucleophiles (amines, alcohols); requires strict waste segregation[2].
Stability
Moisture Sensitive
Hydrolyzes to release corrosive HBr gas; requires inert atmosphere storage[3].
In the event of a spill, standard solvent cleanup protocols will fail and potentially exacerbate the hazard. Adding water or using combustible absorbents (like paper towels) will trigger an exothermic hydrolysis reaction, rapidly volatilizing the lachrymatory bromomethyl component and releasing toxic HBr gas[2].
Step-by-Step Methodology: Active Spill Response
Evacuate and Isolate: Immediately clear personnel from the immediate area. If the spill occurs outside a certified fume hood, do not approach without a NIOSH-approved respirator equipped with acid gas/organic vapor cartridges[6].
Don Advanced PPE: Equip heavy butyl rubber or double-layered nitrile gloves, a chemically resistant apron, and a full face shield. Standard latex provides zero protection against reactive alkyl halides[2].
Dry Neutralization (Critical Step): Generously cover the spill with solid soda ash (sodium carbonate, Na2CO3) or calcium carbonate. Causality: Solid carbonates neutralize the hydrobromide salt endothermically or mildly exothermically, preventing the aerosolization of the lachrymator while neutralizing the acid[7].
Inert Absorption: Once bubbling ceases, mix the neutralized residue with an inert absorbent such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust can ignite due to localized heat generation from the alkylation/neutralization reactions[1].
Containment: Sweep the mixture using non-sparking tools into a high-density polyethylene (HDPE) waste container. Seal tightly to prevent off-gassing.
Sequential workflow for neutralizing and containing reactive bromomethylpyridine spills.
Proper Waste Segregation & Disposal Procedures
Because 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a polyhalogenated, reactive organic compound, it cannot be disposed of in standard aqueous or general organic waste streams.
Step-by-Step Methodology: Final Waste Destruction
Strict Waste Segregation: Isolate this chemical waste entirely from general organic solvents, particularly amines, alcohols, and strong bases. Causality: Mixing a benzylic bromide with amines or alcohols in a bulk waste carboy will initiate an uncontrolled, exothermic alkylation reaction, potentially leading to a pressure explosion[2].
Primary Packaging: Store the segregated waste in a vented HDPE container. Causality: Trace moisture ingress can cause slow hydrolysis, releasing HBr gas. A completely sealed glass container may shatter under the accumulated pressure[8].
Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Corrosive/Toxic (Contains Bromomethylpyridine hydrobromide) - NO AMINES/BASES."
High-Temperature Incineration: Transfer the material to a licensed chemical destruction facility. The only compliant disposal method is controlled, high-temperature incineration (>1000°C)[4].
Flue Gas Scrubbing: Ensure the disposal facility utilizes alkaline flue gas scrubbing. Causality: Combustion of this compound generates highly toxic hydrogen bromide (HBr) gas and nitrogen oxides (NOx). The scrubber uses an alkaline spray to trap and neutralize these acidic exhaust gases into harmless salts before atmospheric release[3].
Lifecycle of chemical degradation and environmental isolation for halogenated pyridine waste.
References
[5] 2-(Bromomethyl)pyridine Hydrobromide | 31106-82-8 - Tokyo Chemical Industry. TCI Chemicals. 5
[4] 4-bromo-2-(bromomethyl)pyridine SDS, 1032650-53-5 Safety Data Sheets. ECHEMI. 4
[7] Benzyl bromide - Safety Data Sheet. Santa Cruz Biotechnology. 7
[8] Benzyl bromide - Safety Data Sheet. Synquest Labs. 8
[1] Benzyl bromide - SAFETY DATA SHEET. Thermo Fisher Scientific.1
[3] SAFETY DATA SHEET - Benzyl bromide. Fisher Scientific.3
[2] Benzyl-Bromide - Safety Data Sheet. West Liberty University. 2
[6] Safety Data Sheet - METHYL 3-BROMOMETHYLPYRIDINE-2-CARBOXYLATE. ChemScene. 6